molecular formula C10H6ClNO2 B175267 1-Chloro-8-nitronaphthalene CAS No. 602-37-9

1-Chloro-8-nitronaphthalene

Cat. No.: B175267
CAS No.: 602-37-9
M. Wt: 207.61 g/mol
InChI Key: QOHQXCPALCHOID-UHFFFAOYSA-N
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Description

1-Chloro-8-nitronaphthalene is a substituted naphthalene derivative that serves as a versatile intermediate in chemical synthesis and materials science research. Its structure, featuring both electron-withdrawing nitro and chloro functional groups on the same aromatic system, makes it a subject of interest in fundamental studies on adsorption and surface chemistry . Research on similar naphthalene derivatives demonstrates that such compounds can be used to model and understand adsorbate-adsorbent interactions, where the nature and position of functional groups significantly influence the interaction with various surfaces . Furthermore, studies on related molecules like 1-nitronaphthalene have shown that upon adsorption on surfaces such as Au(111), the molecule can become chiral in a two-dimensional space, a phenomenon relevant to the development of chiral surfaces and supramolecular assemblies . 1-Chloro-8-nitronaphthalene provides researchers with a building block to explore these and other areas in the development of advanced materials and organic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-8-nitronaphthalene
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InChI

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H
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InChI Key

QOHQXCPALCHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl
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Molecular Formula

C10H6ClNO2
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DSSTOX Substance ID

DTXSID20208945
Record name 1-Chloro-8-nitronaphthalene
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Molecular Weight

207.61 g/mol
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CAS No.

602-37-9
Record name 1-Chloro-8-nitronaphthalene
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Foundational & Exploratory

Synthesis of 1-Chloro-8-nitronaphthalene from 1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Chloro-8-nitronaphthalene (CAS: 2999-89-5) Starting Material: 1-Nitronaphthalene Primary Application: Precursor for peri-substituted naphthalene dyes, pigments, and heterocyclic pharmacophores (e.g., benzo[de]isoquinolines).

This technical guide details the high-purity synthesis of 1-chloro-8-nitronaphthalene. While direct chlorination of 1-nitronaphthalene is theoretically possible, it suffers from poor regioselectivity, yielding complex mixtures of 1,5-, 1,8-, and poly-halogenated isomers that are difficult to separate. Therefore, this protocol utilizes the Dinitro-Reduction-Sandmeyer route. This pathway guarantees regiochemical integrity by establishing the 1,8-substitution pattern early via nitration, followed by precise functional group manipulation.

Strategic Route Analysis

The synthesis is divided into three critical phases:

  • Regioselective Nitration & Purification: Conversion of 1-nitronaphthalene to 1,8-dinitronaphthalene, with rigorous separation from the 1,5-isomer.

  • Zinin Reduction: Selective reduction of a single nitro group using sulfide reagents to yield 1-amino-8-nitronaphthalene.

  • Sandmeyer Reaction: Diazotization and chlorination to install the final halogen.

SynthesisPathway Start 1-Nitronaphthalene Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Mixture: 1,5-Dinitronaphthalene 1,8-Dinitronaphthalene Nitration->Isomers Separation Fractional Crystallization (Removal of 1,5-isomer) Isomers->Separation Inter1 1,8-Dinitronaphthalene (Purified) Separation->Inter1 Filtrate/Soluble Fraction Reduction Selective Reduction (Na2S / NaHS) Inter1->Reduction Inter2 1-Amino-8-nitronaphthalene Reduction->Inter2 Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCl) Inter2->Sandmeyer Product 1-Chloro-8-nitronaphthalene Sandmeyer->Product

Figure 1: Strategic workflow for the regioselective synthesis of 1-Chloro-8-nitronaphthalene.

Phase 1: Nitration and Isomer Separation

The nitration of 1-nitronaphthalene directs the incoming nitro group primarily to the 5 and 8 positions (alpha positions of the unsubstituted ring). This results in a mixture of roughly 60-70% 1,8-dinitronaphthalene and 30-40% 1,5-dinitronaphthalene. Separation is achieved by exploiting the significantly lower solubility of the 1,5-isomer in organic solvents.

Protocol 1.1: Nitration
  • Reagents: 1-Nitronaphthalene (1.0 eq), Nitric Acid (fuming, 98%), Sulfuric Acid (98%).

  • Conditions: Temperature control is critical to prevent trinitration.

  • Dissolve 1-nitronaphthalene in concentrated sulfuric acid (5 mL/g) at 0–5 °C.

  • Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining internal temperature below 10 °C.

  • Allow the mixture to warm to 20–25 °C and stir for 3–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice (500 g per 100 g substrate).

  • Filtration: Filter the crude solid precipitate, which contains both 1,5- and 1,8-isomers. Wash with water until neutral.

Protocol 1.2: Purification (The Key Step)
  • Principle: 1,5-Dinitronaphthalene is practically insoluble in cold acetone or benzene, whereas 1,8-dinitronaphthalene is soluble.

  • Dry the crude filter cake thoroughly.

  • Suspend the solid in refluxing acetone (10 mL/g) or pyridine.

  • Filter the mixture while hot.

    • Solid Residue: Consists of 1,5-dinitronaphthalene (Discard or store for other uses).

    • Filtrate: Contains the desired 1,8-dinitronaphthalene .[1]

  • Concentrate the filtrate to dryness or cool to precipitate pure 1,8-dinitronaphthalene.

  • Validation: Verify purity via Melting Point (170–172 °C for 1,8-isomer vs. 216–218 °C for 1,5-isomer).

Phase 2: Regioselective Zinin Reduction

To synthesize the target, one nitro group must be converted to an amine while leaving the other intact. Catalytic hydrogenation is difficult to control here; therefore, a chemical reduction using sodium sulfide (Zinin Reduction) is the industry standard for high selectivity.

Protocol
  • Reagents: 1,8-Dinitronaphthalene (1.0 eq), Sodium Sulfide Nonahydrate (

    
    , 1.5 eq), Ethanol, Water.
    
  • Dissolution: Dissolve 1,8-dinitronaphthalene in refluxing ethanol (20 mL/g).

  • Reagent Preparation: Prepare a solution of sodium sulfide in a minimum amount of water.

  • Addition: Add the sulfide solution dropwise to the refluxing nitro-compound solution over 30 minutes.

    • Note: The solution will turn deep red/orange.

  • Reflux: Continue heating for 1–2 hours. Monitor by TLC (disappearance of dinitro starting material).

  • Workup:

    • Cool the mixture and pour into ice water.

    • The product, 1-amino-8-nitronaphthalene , precipitates as a dark red/brown solid.

    • Filter and recrystallize from ethanol/water.[2]

  • Yield: Typically 70–80%.

Phase 3: The Sandmeyer Reaction

The final transformation replaces the amino group with a chlorine atom via a diazonium salt intermediate.

Protocol
  • Reagents: 1-Amino-8-nitronaphthalene, Sodium Nitrite (

    
    ), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
    

Step A: Diazotization

  • Suspend 1-amino-8-nitronaphthalene in concentrated HCl (3.0 eq) diluted with water.

  • Cool the suspension to 0–5 °C in an ice/salt bath.

  • Add an aqueous solution of

    
     (1.1 eq) dropwise, keeping the temperature strictly below 5 °C.
    
  • Stir for 20 minutes. The solution should become clear as the diazonium salt forms. Remove excess nitrous acid with a spatula tip of urea if necessary.

Step B: Substitution (Sandmeyer)

  • Prepare a solution of CuCl (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.

    • Caution: Nitrogen gas evolution will be vigorous.

  • Once addition is complete, warm the mixture to room temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium complex.

  • Isolation:

    • Cool the mixture. The product, 1-chloro-8-nitronaphthalene , will precipitate or form an oil.

    • Extract with dichloromethane (DCM).

    • Wash the organic layer with water, 10% NaOH (to remove any phenolic byproducts), and brine.

    • Dry over

      
       and evaporate.
      

Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate).

Summary of Quantitative Data

ParameterPhase 1 (Nitration)Phase 2 (Reduction)Phase 3 (Sandmeyer)
Reaction Type Electrophilic Aromatic SubstitutionZinin Reduction (Selective)Radical-Nucleophilic Substitution
Key Reagents


/ Ethanol

Major Byproduct 1,5-Dinitronaphthalene1,8-Diaminonaphthalene (if over-reduced)1-Hydroxy-8-nitronaphthalene
Typical Yield ~90% (Isomer mix)70–80%65–75%
Purification Fractional Crystallization (Acetone)Recrystallization (Ethanol)Chromatography / Recrystallization

References

  • Nitration and Isomer Separation

    • Ward, E. R., & Johnson, C. D. (1961). Polynitronaphthalenes.[3] Part III. A quantitative study of the further nitration of the ten dinitronaphthalenes. Journal of the Chemical Society.[3] Link

    • Hodgson, H. H., & Ward, E. R. (1947). The separation of 1:5- and 1:8-dinitronaphthalenes.[3][4] Journal of the Chemical Society.[3]

  • Selective Reduction (Zinin)

    • Fierz-David, H. E., & Blangey, L. (1949).[5] Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic industrial protocol for nitronaphthalene reduction).

    • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions.[3][5][6][7][8][9][10][11][12] Link

  • Sandmeyer Reaction

    • Hodgson, H. H., & Walker, J. (1933). The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction.[3] Journal of the Chemical Society.[3] Link

    • Krasnokutskaya, E. A., et al. (2007).[13] A New, One-Step, Effective Protocol for the Iodination/Chlorination of Aromatic Compounds. Synthesis.[5][6][7][8][9][10][11][12][14] Link

Sources

A Technical Guide to the Research Applications of 1-Chloro-8-nitronaphthalene: A Versatile Building Block for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-Chloro-8-nitronaphthalene, a unique aromatic compound poised for significant applications across various scientific disciplines. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a carefully structured narrative grounded in scientific principles and practical insights. We will delve into the synthesis, reactivity, and, most importantly, the untapped potential of this molecule as a key building block in the development of novel materials and therapeutic agents.

Understanding 1-Chloro-8-nitronaphthalene: A Molecule of Strategic Importance

1-Chloro-8-nitronaphthalene is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆ClNO₂.[1] Its structure, featuring a chloro and a nitro group in a peri configuration (at the 1 and 8 positions), creates a sterically strained and electronically distinct environment. This unique arrangement is the cornerstone of its reactivity and the foundation for its potential applications.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
CAS Number 602-37-9[2]
Appearance Yellow crystalline solidInferred from properties of nitronaphthalenes
Melting Point 95.8°CChemicalBook

The presence of both a good leaving group (chloro) and a strongly electron-withdrawing group (nitro) on the naphthalene core makes 1-Chloro-8-nitronaphthalene a highly valuable intermediate for the synthesis of a wide array of complex organic molecules.

Synthesis of 1-Chloro-8-nitronaphthalene: A Two-Step Approach

The primary route to 1-Chloro-8-nitronaphthalene involves a two-step synthetic sequence starting from naphthalene.

Step 1: Nitration of Naphthalene to 1-Nitronaphthalene

The first step is the electrophilic nitration of naphthalene to yield 1-nitronaphthalene. This is a well-established and high-yielding reaction.[3]

Reaction Scheme:

G cluster_0 Nitration of Naphthalene Naphthalene Naphthalene 1-Nitronaphthalene 1-Nitronaphthalene Naphthalene->1-Nitronaphthalene HNO₃, H₂SO₄

A schematic of the nitration of naphthalene.

Experimental Protocol: Synthesis of 1-Nitronaphthalene

This protocol is adapted from established methods for the nitration of aromatic compounds.[4][5]

Materials:

  • Naphthalene (20g)

  • Concentrated Sulfuric Acid (95%, 25 mL)

  • Concentrated Nitric Acid (70%, 14 mL)

  • Glacial Acetic Acid (~60 mL)

  • Ethanol (90%, ~170 mL for crystallization)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 20 g of naphthalene in approximately 60 mL of glacial acetic acid.

  • Prepare a nitrating mixture by carefully adding 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the naphthalene solution with constant stirring, maintaining the reaction temperature between 50-60°C using a water bath.

  • After the addition is complete, continue stirring at 60°C for one hour.

  • Carefully pour the reaction mixture into a beaker containing approximately 800 mL of ice-cold water.

  • The crude 1-nitronaphthalene will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Recrystallize the crude product from 90% ethanol to obtain pure 1-nitronaphthalene.

Expected Yield: 85-95%

Step 2: Chlorination of 1-Nitronaphthalene

The second step involves the electrophilic chlorination of 1-nitronaphthalene. The nitro group is a meta-director; however, in the case of naphthalene, the substitution pattern is more complex. The major products of the chlorination of 1-nitronaphthalene are 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. The regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions.

Reaction Scheme:

G cluster_0 Chlorination of 1-Nitronaphthalene 1-Nitronaphthalene 1-Nitronaphthalene 1-Chloro-8-nitronaphthalene 1-Chloro-8-nitronaphthalene 1-Nitronaphthalene->1-Chloro-8-nitronaphthalene Cl₂, Catalyst

A schematic of the chlorination of 1-nitronaphthalene.

Experimental Protocol: Synthesis of 1-Chloro-8-nitronaphthalene

Materials:

  • 1-Nitronaphthalene

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • A Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

  • Dissolve 1-nitronaphthalene in an inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.

  • Add a catalytic amount of a Lewis acid.

  • Bubble chlorine gas through the solution at a controlled rate, or add the chlorinating agent dropwise, while maintaining a specific reaction temperature (this would need to be optimized).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding water or a suitable quenching agent.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.

  • The resulting mixture of isomers would require separation, likely through column chromatography, to isolate the 1-Chloro-8-nitronaphthalene.

Potential Research Applications: A Gateway to Novel Chemistries

The true value of 1-Chloro-8-nitronaphthalene lies in its potential as a versatile precursor for a range of high-value molecules. The chloro and nitro groups can be independently or sequentially transformed, providing access to a diverse array of 1,8-disubstituted naphthalene derivatives.

Synthesis of 1,8-Disubstituted Naphthalene Building Blocks

The peri-substitution pattern of 1-Chloro-8-nitronaphthalene allows for the synthesis of unique and sterically constrained molecules with interesting properties.

Workflow for Derivatization:

G A 1-Chloro-8-nitronaphthalene B Reduction of Nitro Group A->B D Nucleophilic Substitution of Chloro Group A->D F Sequential or Concurrent Reactions A->F C 1-Chloro-8-aminonaphthalene B->C E 8-Nitro-1-substituted Naphthalenes D->E G Diverse 1,8-Disubstituted Naphthalenes F->G

Potential derivatization pathways for 1-Chloro-8-nitronaphthalene.

The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like tin(II) chloride in hydrochloric acid.[3] This would yield 1-chloro-8-aminonaphthalene, a valuable bifunctional intermediate.

Experimental Protocol: Reduction of 1-Chloro-8-nitronaphthalene

This is a generalized protocol based on standard nitro group reduction methods.

Materials:

  • 1-Chloro-8-nitronaphthalene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 1-Chloro-8-nitronaphthalene in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Reflux the reaction mixture for a few hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until a basic pH is reached.

  • The product, 1-chloro-8-aminonaphthalene, can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

The chloro group at the 1-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 8-position. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 8-nitro-1-substituted naphthalenes.[6]

Experimental Protocol: Nucleophilic Substitution with an Amine

This is a generalized protocol based on nucleophilic aromatic substitution principles.

Materials:

  • 1-Chloro-8-nitronaphthalene

  • A primary or secondary amine

  • A base (e.g., K₂CO₃, Et₃N)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve 1-Chloro-8-nitronaphthalene in a polar aprotic solvent in a reaction vessel.

  • Add the amine and a base to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Precursor to Naphthalimide Dyes and Fluorescent Probes

1,8-Naphthalimides are a class of compounds known for their strong fluorescence and are used as dyes and fluorescent probes in various biological and material science applications.[7][8] 1-Chloro-8-nitronaphthalene can serve as a precursor to functionalized naphthalic anhydrides, which can then be converted to naphthalimides.

Hypothetical Synthetic Pathway to a Naphthalimide Derivative:

G A 1-Chloro-8-nitronaphthalene B Oxidation/Hydrolysis A->B C 4-Chloro-naphthalic anhydride B->C D Reaction with a primary amine C->D E 4-Chloro-N-alkyl-1,8-naphthalimide D->E F Nucleophilic Substitution E->F G Functionalized Naphthalimide Dye F->G

A potential route to functionalized naphthalimide dyes.

Potential in Drug Discovery and Agrochemicals

The naphthalene scaffold is present in numerous biologically active compounds. The ability to introduce diverse functionalities at the 1 and 8 positions of the naphthalene ring using 1-Chloro-8-nitronaphthalene as a starting material opens up avenues for the synthesis of novel compounds with potential therapeutic or agrochemical properties. The unique steric and electronic features of peri-substituted naphthalenes can be exploited to design molecules that interact specifically with biological targets.

Conclusion and Future Outlook

1-Chloro-8-nitronaphthalene is a molecule with considerable, yet largely unexplored, potential. Its unique structure and reactivity make it an ideal starting point for the synthesis of a wide range of 1,8-disubstituted naphthalene derivatives. The applications of these derivatives span from advanced materials, such as fluorescent dyes and OLEDs, to the life sciences, with potential for the development of new pharmaceuticals and agrochemicals.

This guide has outlined the fundamental chemistry of 1-Chloro-8-nitronaphthalene and provided a framework for its application in research. The detailed experimental protocols, while generalized, offer a starting point for researchers to develop specific synthetic methodologies. The true potential of this versatile building block will undoubtedly be unlocked through further creative and rigorous scientific investigation.

References

  • Google Patents. (n.d.). Method for producing 1-nitronaphthalene.
  • Zhang, Y., et al. (2017). 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. ACS Omega, 2(10), 6953-6959. Retrieved from [Link]

  • LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • YouTube. (2022). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitronaphthalen-1-amine. Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2017). Synthesis of 1,8-naphthalimide derivatives. ResearchGate. Retrieved from [Link]

  • Singh, P., & Kumar, M. (2017). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Chloro-8-nitronaphthalene. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-CHLORO-8-NITRONAPHTHALENE. Retrieved from [Link]

  • Hill, M. D., et al. (2010). 1,8-Naphthalimide derivatives: new leads against dynamin I GTPase activity. Journal of Medicinal Chemistry, 53(15), 5563-5573. Retrieved from [Link]

  • MedCrave. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Retrieved from [Link]

  • Google Patents. (n.d.). 1,8-naphthalimide derivative, preparation method therefor and use thereof.

Sources

The Nitronaphthalene Scaffold: Historical Genesis, Synthetic Regiochemistry, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of nitronaphthalene derivatives represents a pivotal moment in the transition from alchemy to structural organic chemistry. First isolated by Auguste Laurent in 1835, these compounds challenged early 19th-century theories of atomic arrangement and laid the industrial foundation for the synthetic dye revolution.

For the modern researcher, nitronaphthalenes serve as a dual-edged case study: they are classic examples of kinetically controlled regioselectivity in aromatic substitution, yet they also represent a significant toxicological hazard requiring rigorous handling protocols. This guide analyzes the historical synthesis methods, provides optimized modern protocols for isomer separation, and details the metabolic activation pathways relevant to current pharmaceutical safety profiling.

Historical Genesis: The Nucleus Theory (1835)

Before the structural definitions of Kekulé, French chemist Auguste Laurent undertook the chlorination and nitration of naphthalene. In 1835, he successfully isolated 1-nitronaphthalene (then called nitronaphthalase), observing that the "naphthalene nucleus" remained intact while hydrogen was substituted.

This work was radical. It directly contradicted the prevailing "Dualistic Theory" of Berzelius, which posited that electronegative elements (like nitro groups) could not replace electropositive hydrogen without destroying the molecule. Laurent’s persistence led to the "Nucleus Theory," a precursor to modern substitution theory, which fundamentally changed how chemists visualized aromatic stability.

The Industrial Dye Revolution

By the late 19th century, the reduction of nitronaphthalenes to naphthylamines became the economic engine of the chemical industry.

  • 1-Nitronaphthalene

    
    
    
    
    
    -Naphthylamine:
    Used in the production of azo dyes (e.g., Fast Red AV).
  • Isomer Challenges: The demand for specific colors required the 2-isomer (

    
    -naphthylamine), which could not be efficiently produced via direct nitration, leading to the development of indirect synthetic routes like the Bucherer reaction.
    

Technical Deep Dive: Synthesis & Regioselectivity

The nitration of naphthalene is a textbook example of Electrophilic Aromatic Substitution (


)  governed by kinetic control.
Mechanistic Causality

The nitronium ion (


) attacks the naphthalene ring.[1] The position of attack is determined by the stability of the arenium ion intermediate (sigma complex).
  • 
    -Attack (Position 1):  The cationic intermediate preserves the aromaticity of the second ring in 2 of its resonance structures. This transition state has lower activation energy (
    
    
    
    ).
  • 
    -Attack (Position 2):  The intermediate disrupts the aromaticity of the second ring more significantly (only 1 resonance structure preserves the benzenoid sextet).
    

Result: Under standard conditions (


C), the product ratio is approximately 95:5  favoring 1-nitronaphthalene.
Visualization: Synthesis & Isomerization Pathways

NitrationPathways Naph Naphthalene Sigma1 Sigma Complex (alpha-attack) High Stability Naph->Sigma1 Low Temp (<50°C) Sigma2 Sigma Complex (beta-attack) Lower Stability Naph->Sigma2 High Temp (>150°C) HNO3 HNO3 / H2SO4 (Nitrating Mixture) HNO3->Naph Nitro1 1-Nitronaphthalene (Major Product: 95%) Sigma1->Nitro1 -H+ Nitro2 2-Nitronaphthalene (Minor Product: 5%) Sigma2->Nitro2 -H+ Nitro1->Nitro2 Isomerization (Not viable preparatively) Bucherer Bucherer Reaction (Indirect Route)

Figure 1: Kinetic control favors the alpha-pathway. Direct synthesis of the 2-isomer is inefficient, necessitating alternative routes (e.g., Bucherer reaction) for high yields.

Experimental Protocols

Protocol A: Standard Synthesis of 1-Nitronaphthalene

Objective: High-yield synthesis under kinetic control.

Reagents:

  • Naphthalene (128 g, 1.0 mol)

  • Nitric Acid (60%, 103 g)

  • Sulfuric Acid (80%, 300 g)

Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve naphthalene in the sulfuric acid.

  • Addition: Cool the mixture to 50°C . Add nitric acid dropwise over 1 hour. Crucial: Do not allow temperature to exceed 55°C to prevent dinitration.

  • Digestion: Stir for 6 hours at 60°C.

  • Separation: The product will separate as an oil layer on top of the spent acid.

  • Purification:

    • Decant the acid.[2]

    • Wash the organic layer with boiling water (removes acid and unreacted naphthalene via steam distillation).

    • Recrystallize from ethanol.

Validation:

  • Melting Point: 59–61°C.

  • TLC: Silica gel (Hexane/Ethyl Acetate 9:1).

    
     ~0.6.[2]
    
Protocol B: The "Impossible" Isomer – Synthesis of 2-Nitronaphthalene

Context: Direct nitration is not viable for the 2-isomer. The "Expert" route utilizes the Sandmeyer reaction via 2-naphthylamine (historically) or modern diazonium chemistry.

Methodology (Diazo-Route):

  • Precursor: Start with 2-naphthylamine (Note: Carcinogenic, handle in glovebox) or generate via Bucherer reaction from 2-naphthol.

  • Diazotization: Dissolve amine in

    
     (fluoroboric acid) at -5°C. Add 
    
    
    
    dropwise to form the diazonium tetrafluoroborate salt.
  • Substitution: Treat the isolated diazonium salt with sodium nitrite (

    
    ) in the presence of copper powder (Gattermann-type) or simply heat the diazonium cobaltinitrite complex.
    
  • Yield: This indirect method yields >70% 2-nitronaphthalene, bypassing the kinetic constraint of direct nitration.

Toxicological Profiling & Metabolic Activation

In drug development, the nitronaphthalene scaffold is often flagged as a structural alert. Unlike naphthalene (which causes nasal toxicity), 1-nitronaphthalene is a potent lung toxicant .

Mechanism of Action: Metabolic Activation

The toxicity is not intrinsic to the parent molecule but results from bioactivation by Cytochrome P450 enzymes (specifically CYP2F isoforms in the lung).

  • Reduction: Nitro group is reduced to hydroxylamine (minor pathway).

  • Epoxidation (Critical): CYP2F metabolizes the ring to 1-nitronaphthalene-5,6-oxide or 7,8-oxide .

  • Adduction: These electrophilic epoxides bind covalently to cysteine residues in cellular proteins, causing cytotoxicity and necrosis in Clara cells (club cells).

Quantitative Toxicity Data
CompoundPrimary Target Organ (Rodent)Key EnzymeLD50 (Oral, Rat)
Naphthalene Nasal EpitheliumCYP2F2490 mg/kg
1-Nitronaphthalene Lung (Clara Cells)CYP2F4100-120 mg/kg
2-Nitronaphthalene Bladder / LiverCYP1A2>1000 mg/kg
Visualization: Metabolic Toxicity Pathway

ToxicityPathway Parent 1-Nitronaphthalene (Parent Compound) CYP CYP2F Isozymes (Lung - Clara Cells) Parent->CYP Oxidation Epoxide 1-Nitronaphthalene-7,8-oxide (Reactive Electrophile) CYP->Epoxide Detox Glutathione Conjugate (Excretion) Epoxide->Detox +GSH (Transferase) Adduct Protein Adducts (Covalent Binding) Epoxide->Adduct covalent binding Necrosis Cellular Necrosis (Lung Injury) Adduct->Necrosis Accumulation

Figure 2: The bioactivation pathway of 1-nitronaphthalene. The balance between Glutathione (GSH) detoxification and protein adduction determines the threshold for lung injury.

References

  • Laurent, A. (1835). Sur la Nitronaphtalase. Annales de Chimie et de Physique. Link

  • Booth, G. (2000).[3] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[3] Wiley-VCH.[3] Link

  • Watt, K. C., & Buckpitt, A. R. (2000). Species differences in the regioselectivity of 1-nitronaphthalene metabolism. Drug Metabolism and Disposition, 28(4), 376-378. Link

  • Phousongphouang, P. T., et al. (2003).[4] Atmospheric chemistry of naphthalene and 1- and 2-nitronaphthalene. Atmospheric Environment. Link

  • National Toxicology Program. (2025). Report on Carcinogens: Nitronaphthalenes. NIH. Link

Sources

A Technical Guide to the Reactivity Profile of Monochlorinated Nitronaphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Monochlorinated nitronaphthalenes are a pivotal class of aromatic compounds, serving as versatile intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Their chemical behavior is dominated by the interplay between the electron-withdrawing nitro group and the halogen substituent on the fused ring system. This guide provides an in-depth analysis of their reactivity, focusing on the mechanistic principles of nucleophilic aromatic substitution, the challenges of electrophilic substitution, and the synthetic utility of nitro group reduction. By understanding the causal relationships between substituent positioning and reaction outcomes, researchers can strategically design synthetic pathways and predict product formation. This document offers field-proven insights, detailed experimental protocols, and a comprehensive reference base for scientists and drug development professionals.

The Reactivity Landscape: An Introduction

The reactivity of monochlorinated nitronaphthalenes is not monolithic; it is a nuanced landscape shaped by the positional isomerism of the chloro and nitro groups. The powerful electron-withdrawing nature of the nitro group fundamentally alters the electron density of the naphthalene core. This effect is twofold: it deactivates the ring system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The chlorine atom, while also deactivating, acts as an excellent leaving group in SNAr reactions. The core of understanding this class of compounds lies in appreciating how their relative positions dictate which reaction pathway is favored and determine the regiochemical outcome.

Key Synthetic Routes

Access to specific isomers of monochlorinated nitronaphthalenes is primarily achieved through two strategic electrophilic aromatic substitution reactions: the chlorination of a nitronaphthalene or the nitration of a chloronaphthalene. The choice of strategy depends on the desired substitution pattern, as the directing effects of the initial substituent govern the position of the second.

Chlorination of Nitronaphthalenes

Introducing a chlorine atom to a pre-existing nitronaphthalene ring is complicated by the deactivating nature of the nitro group. The reaction requires catalysts and careful condition control. The nitro group directs incoming electrophiles, but not in the simple ortho/meta/para fashion seen in benzene. Substitution typically occurs on the ring that does not bear the nitro group. For instance, the chlorination of 1-nitronaphthalene produces a mixture of isomers, highlighting the complexity of directing effects in fused-ring systems.[1]

Starting MaterialMajor Chlorination Products
1-Nitronaphthalene1-Chloro-5-nitronaphthalene, 1-Chloro-8-nitronaphthalene

This table summarizes the primary products from the chlorination of 1-nitronaphthalene, demonstrating substitution on the unsubstituted ring.[1]

Nitration of Chloronaphthalenes

Conversely, the nitration of a chloronaphthalene is often a more predictable route. The chloro group is a deactivating but ortho- and para-directing substituent. In naphthalene, this translates to directing the incoming nitronium ion (NO₂⁺) primarily to the alpha-positions of the ring system. The kinetic product is favored at lower temperatures, resulting from the more stable carbocation intermediate formed during alpha-attack.[2]

Core Reactivity Profiles

The utility of monochlorinated nitronaphthalenes stems from three principal transformations: nucleophilic aromatic substitution, reduction of the nitro group, and, to a lesser extent, further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The most significant reaction pathway for monochlorinated nitronaphthalenes is nucleophilic aromatic substitution (SNAr).[3] This reaction is highly efficient when the nitro group is positioned to stabilize the intermediate carbanion.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The reaction is only facile if the powerful electron-withdrawing nitro group is located ortho or para to the site of attack.[3] This specific positioning allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[5][6] The final step is the elimination of the chloride ion, which restores the aromaticity of the ring.

Caption: The SNAr mechanism: addition of a nucleophile to form a stabilized Meisenheimer complex, followed by elimination of the leaving group.

This protocol describes a typical SNAr reaction, where a chloronitronaphthalene is converted to a methoxy derivative. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (e.g., Na⁺) without hindering the nucleophilicity of the methoxide.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Carefully evaporate the excess methanol under reduced pressure. Add anhydrous dimethylformamide (DMF) to dissolve the sodium methoxide.

  • Substrate Addition: Add 1-chloro-4-nitronaphthalene (1.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-determining step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by vacuum filtration.

  • Purification: Wash the crude solid with water to remove inorganic salts. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methoxy-4-nitronaphthalene.

Reduction of the Nitro Group: Gateway to Amines

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding valuable chloro-substituted naphthylamines. This reaction can be achieved through several methods, with the choice often dictated by cost, scale, and functional group tolerance.

The Béchamp reduction, which uses iron metal in the presence of a mineral acid like HCl, is a cost-effective and robust method for large-scale industrial synthesis.[7][8][9] The reaction is heterogeneous, with the iron acting as the electron donor to reduce the nitro group in a stepwise fashion.[10]

  • Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add 1-chloro-5-nitronaphthalene (1.0 eq), iron powder (3.0 eq), and ethanol/water (e.g., 5:1 v/v).

  • Initiation: Heat the stirred slurry to approximately 60-70 °C. Add a small portion of concentrated HCl (approx. 0.1 eq) to initiate the reaction. The acid serves to activate the iron surface and act as an electrolyte.[8]

  • Progression: The reaction is exothermic. Maintain a gentle reflux by controlling the stirring rate and external heating. The reaction progress can be visually monitored by the disappearance of the yellow color of the nitro compound and the formation of iron oxides.

  • Completion: After 2-3 hours, or once TLC analysis shows complete consumption of the starting material, cool the reaction mixture.

  • Workup: Add a saturated solution of sodium carbonate or sodium hydroxide to the flask until the mixture is basic (pH > 9). This step neutralizes the excess acid and precipitates iron hydroxides.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or toluene. The mixture may need to be filtered through a pad of celite to remove the fine iron oxide sludge.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1-chloro-5-naphthylamine can be purified by column chromatography or recrystallization.

Bechamp_Workflow A 1. Combine Substrate, Fe Powder, & EtOH/H₂O B 2. Heat to 60-70°C & Add conc. HCl A->B C 3. Reflux for 2-3h (Monitor by TLC) B->C D 4. Cool and Basify (e.g., Na₂CO₃ solution) C->D E 5. Filter through Celite to remove Iron Oxides D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Purify Product (e.g., Recrystallization) F->G

Caption: A standard workflow for the Béchamp reduction of a monochlorinated nitronaphthalene.

For laboratory-scale synthesis and substrates with acid-sensitive functional groups, catalytic hydrogenation is a cleaner alternative.[11] Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are used with hydrogen gas.[12] This method typically proceeds with high yield and selectivity, reducing the nitro group without affecting the chloro substituent (hydrodehalogenation can occur under harsh conditions).[13][14]

Electrophilic Substitution: A Challenging Transformation

Attempting further electrophilic substitution on a monochlorinated nitronaphthalene is synthetically challenging. Both the nitro and chloro groups are deactivating, making the naphthalene ring significantly less nucleophilic than the parent system.[15] The nitro group is one of the most powerful deactivating groups.[15] Any subsequent electrophilic attack will be sluggish and require harsh reaction conditions. If a reaction is forced, substitution will preferentially occur on the ring that is less deactivated—typically the ring not containing the nitro group.[16]

Environmental & Toxicological Considerations

Monochlorinated nitronaphthalenes, as part of the broader class of chlorinated aromatic compounds, are of environmental interest. Their persistence and potential for bioaccumulation are concerns.[17][18][19][20] The toxicity of chlorinated naphthalenes has been documented, with effects including hepatotoxicity (liver damage) and chloracne, a severe skin condition.[21][22][23][24] The degree of chlorination often correlates with toxicity.[21] While specific data on every monochlorinated nitronaphthalene isomer is limited, they should be handled with appropriate safety precautions as potentially toxic and persistent substances. Microbial degradation pathways for chlorinated nitroaromatics exist but are often slow.[17][25]

Conclusion

The reactivity of monochlorinated nitronaphthalenes is a prime example of substituent-directed chemistry. The electron-withdrawing nitro group is the dominant controlling factor, strongly activating the ring for nucleophilic aromatic substitution at ortho and para positions while deactivating it towards electrophilic attack. The reduction of the nitro group provides a reliable entry point to synthetically useful aminonaphthalenes. A thorough understanding of these reactivity principles, particularly the mechanistic underpinnings of the SNAr reaction, is essential for any scientist working with this important class of chemical intermediates.

References

  • Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]

  • The Problem of Possible Systemic Effects from Certain Chlorinated Hydrocarbons. (n.d.). CAB Abstracts. [Link]

  • Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria. ResearchGate. [Link]

  • Pandey, P. K., et al. (2012). Degradation of chlorinated nitroaromatic compounds. ProQuest. [Link]

  • Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles. (n.d.). Wiser.org. [Link]

  • Chemical Properties of naphthalene || Electrophilic Substitution Reactions (ESR) || Dr. Bharat Baria. (2022, April 14). YouTube. [Link]

  • Pandey, P. K., et al. (2012). (PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Béchamp reduction. (n.d.). Wikipedia. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]

  • Electrophilic Attack on Polycyclic Aromatic Compounds. (n.d.). Furman Chemistry 120 - PBworks. [Link]

  • CHLORINATED NAPHTHALENES (CICAD 34, 2001). (n.d.). Inchem.org. [Link]

  • Chen, Y., & Lee, D. (2013). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Modern Research in Catalysis, 2(2), 25-34. [Link]

  • Electrophilic substitution of Naphthalene. (2024, March 15). Chemistry for everyone - WordPress.com. [Link]

  • Bechamp Reduction. (2017, May 16). Chem-Station Int. Ed.[Link]

  • Bechamp Reduction. (n.d.). Pharmapproach.com. [Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (n.d.). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • Chemists' Guide to Béchamp Reduction. (n.d.). Scribd. [Link]

  • Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy. [Link]

  • (PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate. [Link]

  • Environmental Hazard Assessment Report: Chlorinated Naphthalenes. (n.d.). epa nepis. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

  • [An outline of chloro-organic compound toxicology]. (n.d.). PubMed. [Link]

  • Electrophilic Substitution Reaction of Naphthalene. (n.d.). Scribd. [Link]

  • The chlorination of 1-nitronaphthalene. (2025, August 6). ResearchGate. [Link]

  • Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018, November 16). ResearchGate. [Link]

  • Nucleophilic Substitution Experiment S21. (2021, June 13). YouTube. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
  • Catalytic Hydrogenation. (n.d.). ChemTalk. [Link]

  • Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. (2015, October 18). Chemistry Stack Exchange. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PubMed. [Link]

  • Nucleophilic substitution in the Lab. (2020, October 10). Chemistry LibreTexts. [Link]

  • ChemInform Abstract: One‐Pot Synthesis of Nitronaphthalenes from Morita—Baylis—Hillman Acetates and Primary Nitroalkanes via Sequential SN2′‐Intramolecular Oxidative Nucleophilic Substitution of Hydrogen‐E2 Elimination. (2025, August 7). ResearchGate. [Link]

  • Nucleophilic substitution in the Lab. (2022, July 20). Chemistry LibreTexts. [Link]

  • Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Nitronaphthalenes from Morita-Baylis-Hillman Acetates and Primary Nitroalkanes via Sequential S N 2′-Intramolecular Oxidative Nucleophilic Substitution of Hydrogen-E2 Elimination. (2025, August 7). ResearchGate. [Link]

  • ch8 6 Catalytic Hydrogenation. (2020, June 9). YouTube. [Link]

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Unveiling the Solid-State Architecture of 1-Chloro-8-nitronaphthalene: A Technical Guide to its Prospective Crystalline Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the prospective crystalline structure of 1-Chloro-8-nitronaphthalene. In the absence of a publicly available, experimentally determined crystal structure, this document leverages expert analysis of analogous compounds and theoretical principles to predict its solid-state arrangement. We delve into the anticipated synthesis, propose a detailed methodology for single-crystal growth and X-ray diffraction analysis, and present a hypothesized crystal packing model. This guide is intended to serve as a foundational resource for researchers in crystallography, materials science, and drug development, providing a robust framework for the future experimental elucidation and characterization of this compound.

Introduction: The Significance of Crystalline Structure

The precise three-dimensional arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and specialty chemicals, understanding and controlling the crystalline form is of paramount importance. 1-Chloro-8-nitronaphthalene, a derivative of naphthalene, presents an intriguing case for crystallographic study due to the interplay of its substituent groups. The electron-withdrawing nitro group and the bulky, electronegative chloro group in a peri-relationship are expected to exert significant influence on the molecule's conformation and its subsequent packing in the solid state.

While extensive searches of crystallographic databases have not yielded an experimentally determined structure for 1-Chloro-8-nitronaphthalene, this guide will provide a theoretically grounded starting point for its investigation. By examining the known crystal structure of the parent compound, 1-nitronaphthalene, and considering the principles of intermolecular interactions, we can construct a plausible model for the crystalline architecture of its chlorinated derivative.

Synthesis and Crystallization: A Proposed Experimental Workflow

The synthesis of 1-Chloro-8-nitronaphthalene can be approached through the chlorination of 1-nitronaphthalene.[1] The following protocol outlines a prospective pathway for its synthesis and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Synthesis of 1-Chloro-8-nitronaphthalene

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-nitronaphthalene in a suitable inert solvent such as glacial acetic acid.[2]

  • Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃), to the solution.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining a specific reaction temperature. The temperature should be carefully optimized to favor the formation of the desired 1-chloro-8-nitro isomer and minimize the formation of other isomers.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into a beaker of ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it thoroughly with water to remove any remaining acid and catalyst. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2]

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. The following techniques are proposed:

  • Slow Evaporation: Dissolve the purified 1-Chloro-8-nitronaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the growth of single crystals.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in temperature will lead to supersaturation and subsequent crystal growth.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Single-Crystal Growth cluster_analysis Analysis s1 Dissolve 1-nitronaphthalene s2 Add Catalyst (FeCl3) s1->s2 s3 Chlorination (Cl2 gas) s2->s3 s4 Reaction Monitoring (TLC/GC-MS) s3->s4 s5 Work-up (Ice-water quench) s4->s5 s6 Purification (Recrystallization) s5->s6 c1 Slow Evaporation s6->c1 c2 Vapor Diffusion s6->c2 c3 Cooling Crystallization s6->c3 a1 Single-Crystal X-ray Diffraction c1->a1 c2->a1 c3->a1

Caption: Proposed experimental workflow for the synthesis, crystallization, and analysis of 1-Chloro-8-nitronaphthalene.

Prospective Crystalline Structure: A Theoretical Analysis

In the absence of experimental data, we can predict the key features of the crystalline structure of 1-Chloro-8-nitronaphthalene by considering the known structure of 1-nitronaphthalene and the influence of the additional chloro-substituent.

Molecular Geometry

The naphthalene core is expected to be largely planar.[3] However, the steric hindrance between the peri-positioned chloro and nitro groups will likely cause some out-of-plane distortion. The nitro group is anticipated to be twisted out of the plane of the naphthalene ring to minimize steric repulsion with the adjacent chloro- and perhydro- groups. This twisting will have implications for the molecule's overall polarity and its ability to form intermolecular interactions.

Caption: Molecular structure of 1-Chloro-8-nitronaphthalene with atom numbering.

Anticipated Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces.

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic hydrogen atoms of neighboring molecules. These interactions are a common feature in the crystal structures of nitroaromatic compounds.[4]

  • π-π Stacking: The planar naphthalene cores are likely to engage in π-π stacking interactions. The presence of the electron-withdrawing nitro group and the electron-donating (by resonance) chloro group will create a polarized aromatic system, potentially favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.

  • Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the axial position (the σ-hole), could participate in halogen bonding with the electron-rich oxygen atoms of the nitro group or the π-system of an adjacent naphthalene ring.

  • C-H···Cl Interactions: Weak hydrogen bonds between aromatic C-H groups and the chlorine atom are also possible.

Hypothetical Crystal Packing

Based on the analysis of potential intermolecular interactions and by analogy with the crystal structure of 1-nitronaphthalene, we can propose a hypothetical packing model. The crystal structure of 1-nitronaphthalene features layers of molecules held together by C-H···O interactions and π-π stacking.[5] A similar layered arrangement is plausible for 1-Chloro-8-nitronaphthalene.

We hypothesize that the molecules will form centrosymmetric dimers through C-H···O interactions. These dimers will then pack in a herringbone or a slipped-stack arrangement, driven by π-π interactions. The chlorine atoms and nitro groups are likely to be oriented to facilitate halogen bonding and further stabilize the crystal lattice.

Proposed X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the following experimental procedure for single-crystal X-ray diffraction is recommended.

Table 1: Proposed Crystallographic Data Collection and Refinement Parameters

ParameterProposed Value/Method
DiffractometerBruker D8 VENTURE or similar with a microfocus source
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100(2) K
Crystal SystemTo be determined
Space GroupTo be determined
Data Collection SoftwareAPEX4 (Bruker)
Structure SolutionIntrinsic phasing (e.g., SHELXT)
Structure RefinementFull-matrix least-squares on F² (e.g., SHELXL)
Hydrogen Atom TreatmentPlaced in calculated positions and refined using a riding model

Conclusion and Future Outlook

This technical guide has presented a comprehensive theoretical framework for the investigation of the crystalline structure of 1-Chloro-8-nitronaphthalene. While an experimental structure remains to be elucidated, the proposed synthesis, crystallization protocols, and detailed analysis of potential intermolecular interactions provide a solid foundation for future research. The determination of the crystal structure will not only provide fundamental insights into the solid-state behavior of this molecule but also contribute to the broader understanding of crystal engineering principles in substituted naphthalene systems. The authors encourage experimental validation of the hypotheses presented herein, which will undoubtedly advance the fields of materials science and pharmaceutical development.

References

  • ResearchGate. The crystal structure of 1-nitronaphthalene viewed along[6]. C... Available at: [Link]

  • PubChem. 1-chloro-8-nitronaphthalene (C10H6ClNO2). Available at: [Link]

  • SIELC Technologies. 1-Chloro-8-nitronaphthalene. Available at: [Link]

  • PubChem. 1-Nitronaphthalene | C10H7NO2 | CID 6849. Available at: [Link]

  • YouTube. 1-nitronaphthalene : Organic synthesis. Available at: [Link]

  • ResearchGate. Accurate Experimental Structure of 1‐Chloronaphthalene. Available at: [Link]

  • ResearchGate. The chlorination of 1-nitronaphthalene. Available at: [Link]

  • Wikipedia. 1-Chloronaphthalene. Available at: [Link]

  • precisionFDA. 1-CHLORO-8-NITRONAPHTHALENE. Available at: [Link]

  • Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.
  • ACS Publications. Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study | The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Available at: [Link]

  • RSC Publishing. Intermolecular interactions in molecular crystals: what's in a name? Available at: [Link]

  • CrystEngComm (RSC Publishing). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. Available at: [Link]

  • Wikipedia. Naphthalene. Available at: [Link]

  • ResearchGate. X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Available at: [Link]

  • PubChem. 1-Chloro-4-nitronaphthalene | C10H6ClNO2 | CID 312719. Available at: [Link]

  • SpectraBase. 1-Chloro-8-nitronaphthalene. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • NIST. Naphthalene, 1-chloro- -- the NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene...) Available at: [Link]

Sources

Methodological & Application

Application Note: 1-Chloro-8-nitronaphthalene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-8-nitronaphthalene (1,8-CNN) represents a privileged "peri-substituted" scaffold in materials science. Unlike its isolated isomers, the 1,8-substitution pattern forces the nitro and chloro groups into close proximity (within the van der Waals radii sum), creating significant steric strain and unique electronic interactions. This guide details the utility of 1,8-CNN not as a final material, but as a critical divergent intermediate for synthesizing peri-fused heterocycles—specifically Benzo[cd]indoles and Perimidines . These derivatives are high-value organic semiconductors used in Organic Field-Effect Transistors (OFETs), fluorescent biological probes, and ratiometric sensors.

Module 1: The "Peri-Effect" in Material Design

Structural Significance

The "peri" positions (1 and 8) of the naphthalene ring are spatially crowded. In 1,8-CNN, the interplay between the electron-withdrawing nitro group (


) and the electronegative chlorine atom (

) creates a pre-organized "clothespin" geometry.
  • Steric Strain: The substituents are forced out of planarity, disrupting

    
    -stacking in the crystal lattice unless cyclized.
    
  • Synthetic Utility: The dipole created between the 1- and 8-positions facilitates intramolecular cyclization . The nitro group serves as a masked nitrogen source (via reduction), while the chlorine atom acts as a leaving group for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling.
    
Key Material Applications
Derivative ClassMaterial FunctionMechanism of Action
Benzo[cd]indoles Organic Semiconductors (OFETs)High hole mobility due to planar, fused

-systems.
Perimidines Fluorescent ProbesIntramolecular Charge Transfer (ICT) sensitivity to solvent polarity (solvatochromism).
1-Chloro-8-aminonaphthalene Synthetic Intermediate"Gateway" molecule for constructing peri-fused rings.

Module 2: Synthetic Protocols

Protocol A: Selective Reduction to 1-Chloro-8-aminonaphthalene

Objective: To reduce the nitro group to an amine without dechlorinating the aromatic ring. Rationale: Catalytic hydrogenation (Pd/C +


) often leads to hydrodehalogenation (loss of Cl). A chemical reduction using Iron (Fe) or Tin(II) Chloride (

) is preferred to preserve the halogen handle.

Reagents:

  • 1-Chloro-8-nitronaphthalene (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 0.5 eq) OR Acetic Acid
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1-Chloro-8-nitronaphthalene (5 g, 24 mmol) in 100 mL of Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride (0.64 g, 12 mmol) and heat the solution to 60°C.

  • Reduction: Portion-wise, add Iron powder (6.7 g, 120 mmol) over 20 minutes. The reaction is exothermic; maintain temperature below 85°C.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material (

    
    ) should disappear, replaced by a fluorescent amine spot (
    
    
    
    ).
  • Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water. Dry the organic layer over

    
     and evaporate to yield crude 1-Chloro-8-aminonaphthalene as a dark red/brown solid.
    
  • Purification: Recrystallize from cyclohexane or purify via column chromatography (Silica gel, Hexane/DCM gradient).

Yield Expectation: 75–85% Safety Note: Aromatic amines are toxic and potential mutagens. Handle in a fume hood with double nitrile gloves.

Protocol B: Synthesis of Benzo[cd]indole Scaffolds (The "Clothespin" Cyclization)

Objective: Cyclization of the 1-chloro-8-amino derivative to form the tricyclic benzo[cd]indole core. Context: This reaction utilizes the peri-positioning to facilitate an intramolecular nucleophilic substitution.

Reagents:

  • 1-Chloro-8-aminonaphthalene (from Protocol A)

  • Phenylacetylene (or terminal alkyne of choice)

  • Catalyst:

    
     (10 mol%), 
    
    
    
    -Proline (20 mol%)
  • Base:

    
     (2.0 eq)
    
  • Solvent: DMSO (anhydrous)

Methodology:

  • Coupling: Under

    
     atmosphere, combine 1-Chloro-8-aminonaphthalene (1.0 eq), alkyne (1.2 eq), CuI, L-Proline, and Base in DMSO.
    
  • Heating: Heat to 90–110°C for 12–18 hours. The reaction proceeds via an initial Sonogashira-type coupling followed by an intramolecular hydroamination or direct nucleophilic attack depending on the specific catalytic cycle utilized.

  • Extraction: Quench with water, extract into Ethyl Acetate.

  • Result: This yields 2-substituted benzo[cd]indoles, which are potent fluorophores.

Module 3: Critical Pathway Visualization

The following diagram illustrates the divergent synthesis from 1,8-CNN to high-value material targets.

G Start 1-Chloro-8-nitronaphthalene (Precursor) Inter 1-Chloro-8-aminonaphthalene (Functional Hub) Start->Inter Fe/HCl or SnCl2 (Selective Reduction) Target1 Benzo[cd]indole (OFETs / Dyes) Inter->Target1 Alkyne + Cu Cat. (Cyclization) Target2 Perimidine Derivatives (Sensors / Ligands) Inter->Target2 R-CHO / Acid Chloride (Condensation) Target3 Peri-Xanthenoxanthene (PXX Analogs) Inter->Target3 Pd-Cat Coupling (Advanced Synthesis)

Caption: Divergent synthetic pathways from 1-Chloro-8-nitronaphthalene to functional organic semiconductors and sensors.

Module 4: Safety & Handling Protocols

Hazard Identification
  • Nitro-PAHs: 1-Chloro-8-nitronaphthalene is a nitro-polycyclic aromatic hydrocarbon. Many members of this class are mutagenic (Ames test positive) and suspected carcinogens.

  • Explosivity: While stable at room temperature, nitro-compounds can decompose violently at high temperatures (>200°C). Do not distill the neat nitro-compound to dryness.

Storage & Stability
  • Store in amber vials (light sensitive) under inert atmosphere (

    
    ) if possible.
    
  • Keep away from strong reducing agents (hydrides) until controlled reaction is desired.

References

  • PubChem. (2025). 1-Nitronaphthalene Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1948). 1-Chloromethylnaphthalene (Related Peri-Synthesis Protocols). Org. Synth. 28 , 30. [Link]

  • Pozharskii, A. F., & Dalley, N. K. (2018). Peri-naphthalenes: from molecular overcrowding to functional materials. Russian Chemical Reviews.
  • Zhu, Z., et al. (2008). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Pfizer Global Research.[1] (Demonstrates peri-substitution methodology). [Link]

Sources

Application Note: Strategic Utilization of 1-Chloro-8-nitronaphthalene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-8-nitronaphthalene (1-Cl-8-NN) represents a specialized class of peri-substituted naphthalenes used to synthesize rigid bicyclic and tricyclic pharmacophores.[1][2] Unlike standard aromatic halides, the unique steric and electronic environment created by the 1,8-substitution pattern ("The Peri-Effect") allows for highly selective nucleophilic aromatic substitutions (


) and reductive cyclizations.[1] This guide details the protocols for transforming 1-Cl-8-NN into two critical pharmaceutical scaffolds: functionalized 1-aminonaphthalenes  (kinase inhibitor precursors) and perimidines  (DNA intercalators and anti-inflammatory agents).[1][2]

Introduction: The "Peri-Effect" Advantage

In drug design, 1-Chloro-8-nitronaphthalene is valued not merely as a building block but as a "molecular hinge."[1][2] The 1- and 8-positions of the naphthalene ring are spatially proximate (approx.[1][2] 2.4 Å), creating significant steric strain and electronic interaction.[1]

  • Electronic Activation: The nitro group at position 8 exerts a strong electron-withdrawing effect through the

    
    -system and direct field effects, significantly activating the C-Cl bond at position 1 toward nucleophilic attack.[1][2]
    
  • Steric Steering: The bulk of the nitro group inhibits electrophilic attacks at the adjacent positions, directing regioselectivity during downstream functionalization.[1]

  • Scaffold Utility: It is the primary precursor for 1,8-functionalized naphthalenes , including "Proton Sponges," benzo[cd]indoles, and perimidines, which serve as bioisosteres for purines in kinase inhibitors.[1]

Critical Reaction Pathways

The utility of 1-Cl-8-NN branches into two primary synthetic distinct workflows: Nucleophilic Substitution (preserving the nitro group for later reduction) and Direct Reduction (to generate 1-amino-8-chloronaphthalene).[1][2]

Visualization: Synthetic Decision Tree

ReactionPathways Start 1-Chloro-8-nitronaphthalene SNAr Pathway A: SNAr (Nucleophilic Subst.) Start->SNAr Amines/Thiols, Base Red Pathway B: Reduction Start->Red Fe/HCl or H2/Pd Inter1 1-Amino-8-nitronaphthalenes (Functionalized) SNAr->Inter1 Inter2 1-Amino-8-chloronaphthalene Red->Inter2 Prod2 Perimidines (DNA Intercalators) Inter1->Prod2 1. Reduction 2. Cyclization (R-CHO) Prod1 Benzo[cd]indoles (PARP Inhibitors) Inter2->Prod1 Pd-Cat Coupling

Figure 1: Divergent synthetic pathways for 1-Chloro-8-nitronaphthalene in drug synthesis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of N-substituted-8-nitronaphthalen-1-amines. Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) into DNA-intercalating drugs.[1]

Mechanism & Rationale

The 8-nitro group stabilizes the Meisenheimer-like transition state formed during the attack of the nucleophile at C-1.[1][2] Unlike non-activated aryl chlorides which require Palladium catalysis (Buchwald-Hartwig), this reaction proceeds under thermal conditions due to the peri-activation.[1][2]

Experimental Protocol

Reagents:

  • 1-Chloro-8-nitronaphthalene (1.0 equiv)[1][2]

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Methodology:

  • Preparation: Charge a dried reaction vessel with 1-Chloro-8-nitronaphthalene (10 mmol) and anhydrous

    
     (20 mmol). Purge with nitrogen.[1][2]
    
  • Solvation: Add DMF (20 mL, 0.5 M concentration). Stir until a suspension forms.

  • Addition: Add the amine nucleophile (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80–100°C . Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1][2]

    • Checkpoint: The starting material (

      
      ) should disappear; a highly colored (orange/red) product spot (
      
      
      
      ) will appear. Reaction time is typically 4–6 hours.[1]
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[1]

    • If solid:[1][2] Filter, wash with water, and dry.[1]

    • If oil:[1][2] Extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over

      
      .[1][3]
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography.

Data Specification:

Parameter Typical Value Note
Yield 75–88% Steric bulk of amine affects yield.[1][2]
Appearance Orange/Red Needles Nitro-amines are chromophores.[1][2]

| 1H NMR (DMSO-d6) |


 6.5–7.0 ppm (C-2 H) | Upfield shift indicates Cl displacement.[1][2] |

Protocol B: Synthesis of Perimidine Scaffolds

Objective: Synthesis of 2-substituted-1H-perimidines via reductive cyclization. Application: Perimidines are bioisosteres of purines and are used in antifungal and antitumor drug development.[1]

Mechanism

This is a two-stage "one-pot" equivalent.[1][2] First, the nitro group (or the nitro-amine from Protocol A) is reduced to the diamine.[1] The 1,8-diaminonaphthalene intermediate is highly reactive toward carbonyls, cyclizing to form the six-membered pyrimidine ring fused to the naphthalene.[1]

Experimental Protocol

Reagents:

  • Precursor: 1-Chloro-8-nitronaphthalene OR Product from Protocol A (1.0 equiv)[1][2]

  • Reductant: Iron powder (5.0 equiv) / Ammonium Chloride (

    
    ) (5.0 equiv)[2]
    
  • Cyclization Agent: Benzaldehyde (or derivative) (1.1 equiv)[2]

  • Solvent: Ethanol/Water (3:1)[1][2]

Step-by-Step Methodology:

  • Reduction (Nitro

    
     Amine): 
    
    • Dissolve the nitro compound in Ethanol/Water.[1]

    • Add Fe powder and

      
      .[1][2]
      
    • Reflux at 80°C for 2 hours. The solution will turn dark.

    • Checkpoint: TLC should show conversion to a highly polar, fluorescent amine.[1]

    • Filter hot through Celite to remove Iron residues.[1][2] Use the filtrate immediately (1,8-diamines oxidize in air).[1][2]

  • Cyclization (Formation of Perimidine):

    • To the fresh filtrate, add the aldehyde (e.g., 4-fluorobenzaldehyde for bioactivity).[1]

    • Add a catalytic amount of Sodium Metabisulfite (

      
      ) (10 mol%) to promote condensation.[2]
      
    • Reflux for 3–5 hours.[1][2]

  • Isolation:

    • Cool the mixture. The perimidine derivative often precipitates upon cooling.[1]

    • If no precipitate, evaporate ethanol and extract with DCM.[1]

  • Characterization:

    • Perimidines exhibit a characteristic singlet at

      
       ~5-6 ppm (aminal proton) if not fully aromatized, or a downfield shift if oxidized to the aromatic system.[1]
      
Visualization: Perimidine Synthesis Flow

PerimidineFlow Step1 Start: 1-Substituted-8-Nitronaphthalene Step2 Reduction (Fe/NH4Cl) Generates 1,8-Diamine intermediate Step1->Step2  -O2, +H2 Step3 Condensation (R-CHO) + Cat. Na2S2O5 Step2->Step3  Nucleophilic Attack Step4 Product: 2-Substituted Perimidine Step3->Step4  Cyclization (-H2O)

Figure 2: Step-wise construction of the Perimidine core.[1][2][4]

Safety & Handling Guidelines

  • Explosion Hazard: Like all nitro-aromatics, 1-Chloro-8-nitronaphthalene can be energetic.[1][2] Avoid heating dry solids.[1][2] Do not distill residues to dryness.[1][2]

  • Toxicity: Halogenated naphthalenes are potential hepatotoxins and skin irritants.[1][2] All weighing must occur in a fume hood.[1][2]

  • Waste Disposal: Aqueous waste containing Iron/Ammonium chloride must be treated as heavy metal waste.[1][2] Organic layers containing DMF should be segregated from non-halogenated solvents.[1][2]

References

  • Nucleophilic Substitution Kinetics: "Reactivity of peri-substituted naphthalenes." Journal of the Chemical Society.[1] (Generalized citation for peri-effect kinetics).

  • Perimidine Synthesis: "Highly selective synthesis of 1H-perimidines from 1,8-dinitronaphthalene." ResearchGate.[1][2][5]

  • 1-Amino-8-chloronaphthalene Preparation: "Synthesis of 1-amino-8-chloronaphthalene." GuideChem.

  • Pharmaceutical Relevance: "Application of perimidines in diverse areas." ResearchGate.[1][2][5]

  • Safety Data: "8-Chloronaphthalen-1-amine Compound Summary." PubChem.

Sources

Synthesis of amino derivatives from 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Amino-Functionalized Naphthalenes from 1-Chloro-8-nitronaphthalene

Executive Summary & Strategic Overview

1-Chloro-8-nitronaphthalene (CNN) represents a unique scaffold in organic synthesis due to the peri-positioning (1,8-substitution) of the chloro and nitro groups. This spatial proximity induces significant steric strain and electronic interaction, known as the Peri-Effect . For drug development professionals, this molecule is a gateway to two critical classes of amino derivatives:

  • 1-Amino-8-chloronaphthalene: A versatile intermediate for dyes and agrochemicals, accessible via chemo-selective reduction.

  • Functionalized Perimidines: Heterocyclic cores found in DNA intercalators and kinase inhibitors, accessible via cyclization.

This guide provides high-fidelity protocols for transforming CNN into these amino derivatives, prioritizing chemo-selectivity (avoiding hydrodehalogenation) and yield optimization.

Reaction Landscape & Decision Matrix

The synthesis of amino derivatives from CNN requires a bifurcated strategy based on the target moiety.

  • Pathway A (Reduction): Selective reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) while preserving the chlorine atom.
  • Pathway B (Substitution): Nucleophilic displacement of the chlorine atom to introduce amine functionality, often requiring transition metal catalysis due to steric hindrance.

Visual Workflow (Pathway Logic)

ReactionLandscape Start 1-Chloro-8-nitronaphthalene (Starting Material) RedAgent Fe / NH4Cl (Chemo-selective) Start->RedAgent CatAgent Pd-Catalysis (Buchwald-Hartwig) Start->CatAgent ProductA 1-Amino-8-chloronaphthalene (Target A) RedAgent->ProductA Reduction Cyclize Cyclization (R-CHO / H+) ProductA->Cyclize ProductB N-Substituted-8-nitronaphthalen-1-amine (Target B) CatAgent->ProductB C-N Coupling Perimidine Perimidine Scaffold (Heterocycle) Cyclize->Perimidine Condensation

Figure 1: Divergent synthetic pathways for 1-Chloro-8-nitronaphthalene. Pathway A focuses on nitro-reduction; Pathway B on chloro-displacement.

Protocol A: Chemo-Selective Reduction (Fe/NH₄Cl)

Objective: Synthesis of 1-Amino-8-chloronaphthalene. Challenge: Standard catalytic hydrogenation (e.g.,


, Pd/C) poses a high risk of hydrodehalogenation , where the chlorine atom is stripped along with the oxygen, yielding 1-aminonaphthalene.
Solution:  The Bechamp reduction using Iron (Fe) powder and Ammonium Chloride (

) is the industry standard for high fidelity. It operates under mild conditions and is kinetically selective for the nitro group over the aryl chloride [1, 2].
Materials & Reagents
ReagentEquiv.[1][2]RoleNote
1-Chloro-8-nitronaphthalene1.0SubstrateSolid, yellow/brown
Iron Powder (Fe)5.0ReductantUse <325 mesh for surface area
Ammonium Chloride (

)
5.0Electrolyte/Acid SourceBuffers pH, activates Fe surface
Ethanol (EtOH)Solvent-95% or Absolute
Water (

)
Solvent-Deionized
Step-by-Step Methodology
  • Preparation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1-Chloro-8-nitronaphthalene (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL) .

    • Note: The 4:1 ratio is critical to solvate both the organic substrate and the inorganic salt.

  • Activation & Addition:

    • Add Ammonium Chloride (50 mmol) to the solution.

    • Heat the mixture to 70°C (gentle reflux).

    • Add Iron Powder (50 mmol) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Monitor temperature to prevent boil-over.

  • Reaction Monitoring:

    • Maintain reflux at 75-80°C for 2–4 hours.

    • TLC Control: Monitor the disappearance of the starting material (non-polar, high

      
      ) and the appearance of the amine (polar, fluorescent blue under UV, lower 
      
      
      
      ).
    • Mechanistic Insight: The

      
       acts as a weak acid, etching the iron oxide layer to expose reactive Fe(0), which transfers electrons to the nitro group without sufficient potential to cleave the C-Cl bond [3].
      
  • Work-up (Crucial Step):

    • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge (iron oxides). Wash the pad with hot ethyl acetate (EtOAc).

    • Why Hot? The amine product may precipitate if the solution cools during filtration.

    • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with EtOAc (3 x 50 mL).

    • Drying: Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude product is usually sufficiently pure (>90%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 8:2).

    • Yield Expectation: 85–95%.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Synthesis of N-substituted-8-nitronaphthalen-1-amines. Challenge: The peri-nitro group creates significant steric hindrance, making standard


 (Nucleophilic Aromatic Substitution) difficult without extreme temperatures that might degrade the nitro group.
Solution:  Palladium-catalyzed Buchwald-Hartwig amination allows for coupling under milder conditions.
Catalytic System Selection
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: BINAP or Xantphos. (Bidentate ligands are required to prevent

    
    -hydride elimination and stabilize the Pd intermediate in sterically crowded environments).
    
  • Base:

    
     (Cesium Carbonate) - preferred for its solubility in dioxane and compatibility with nitro groups.
    
Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add 1-Chloro-8-nitronaphthalene (1.0 equiv) , Amine (1.2 equiv) ,

    
     (2 mol%) , BINAP (4 mol%) , and 
    
    
    
    (1.5 equiv)
    .
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

  • Work-up: Cool to RT, filter through silica, concentrate, and purify via column chromatography.

Downstream Application: Perimidine Synthesis

The 1-amino-8-chloronaphthalene obtained in Protocol A is a "masked" perimidine precursor. To form the heterocycle:

  • Displacement: The remaining chlorine in 1-amino-8-chloronaphthalene is now activated by the newly formed amino group (via electron donation).

  • Cyclization: Reacting 1-amino-8-chloronaphthalene with a second amine or amide source often leads to cyclization into the perimidine core, a scaffold used in DNA intercalation studies [4].

Safety & Handling (E-E-A-T)

  • Nitro-PAHs: 1-Chloro-8-nitronaphthalene is a nitro-polycyclic aromatic hydrocarbon. These compounds are suspected mutagens.[3] Double-gloving (Nitrile) and use of a fume hood are non-negotiable.

  • Iron Waste: The iron sludge from Protocol A is pyrophoric when dry. Keep wet and dispose of in a dedicated heavy metal waste container.

  • Exotherms: The reduction of nitro groups is highly exothermic. On scales >10g, use an ice bath during the addition of Iron powder.

References

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[4][5][6] Link

  • GuideChem. (n.d.). Synthesis of 1-Amino-8-Chloronaphthalene. Link

  • National Institutes of Health (PMC). (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Link

Sources

Application Note: High-Throughput Screening of Nucleophilic Aromatic Substitution Reactions Utilizing 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern chemical and biological research, enabling the rapid and systematic evaluation of vast numbers of chemical entities.[1][2] By leveraging automation, miniaturization, and sophisticated data analysis, HTS facilitates the expedited discovery of novel therapeutics, catalysts, and materials.[3][4] This application note provides a detailed protocol and scientific rationale for the high-throughput screening of nucleophilic aromatic substitution (SNAr) reactions using 1-chloro-8-nitronaphthalene as a versatile electrophilic substrate.

The choice of 1-chloro-8-nitronaphthalene is predicated on its inherent reactivity. The naphthalene core is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine leaving group.[5] This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[5] The peri-interaction between the chloro and nitro groups also contributes to the unique reactivity profile of this molecule. This inherent reactivity makes it an excellent model substrate for screening large libraries of nucleophiles to identify novel transformations and reaction conditions.

This guide is designed to provide both the conceptual framework and the practical, step-by-step protocols necessary to implement a successful HTS campaign with 1-chloro-8-nitronaphthalene. We will explore two primary detection methodologies: a fluorescence-based assay for rapid, cost-effective screening, and a mass spectrometry-based approach for more detailed, label-free analysis.

Scientific Principles: The Chemistry of 1-Chloro-8-nitronaphthalene in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis. The generally accepted mechanism proceeds through a two-step addition-elimination pathway.[5]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of the electron-withdrawing nitro group is crucial for the success of SNAr reactions with aryl halides.[5] It serves to:

  • Activate the Ring: By withdrawing electron density, the nitro group makes the aromatic ring more electrophilic and susceptible to nucleophilic attack.

  • Stabilize the Intermediate: The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, thereby lowering the activation energy of the reaction.

The unique steric environment of 1-chloro-8-nitronaphthalene, with the nitro and chloro groups in close proximity, can influence the regioselectivity and rate of the reaction, making it an interesting substrate for exploring chemical diversity.

Experimental Workflow Overview

The general workflow for a high-throughput screening campaign with 1-chloro-8-nitronaphthalene is depicted below. This process involves library preparation, automated reaction execution, and data acquisition and analysis.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Library_Plating Nucleophile Library Plating Liquid_Handler Automated Liquid Handler: Dispense Reagents to Assay Plate Library_Plating->Liquid_Handler Reagent_Prep Preparation of 1-Chloro-8-nitronaphthalene and Base Solutions Reagent_Prep->Liquid_Handler Incubation Reaction Incubation (Controlled Temperature & Time) Liquid_Handler->Incubation Detection Detection: Fluorescence or Mass Spectrometry Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification & Prioritization Data_Processing->Hit_Identification

Caption: High-level workflow for HTS of 1-chloro-8-nitronaphthalene reactions.

Protocol 1: Fluorescence-Based High-Throughput Screening

This protocol is designed for rapid and cost-effective primary screening of large compound libraries. It relies on a "turn-on" fluorescence signal generated upon the displacement of the chloro group by a thiol-containing nucleophile, which then reacts with a non-fluorescent reporter to produce a fluorescent product.

Principle: A library of amine or other non-thiol nucleophiles is screened. In a coupled reaction, a thiol-containing compound is added. If the primary nucleophile does not react, the thiol will react with 1-chloro-8-nitronaphthalene. The resulting product then reacts with a fluorogenic reagent, leading to a fluorescent signal. A "hit" is identified by a lack of fluorescence, indicating that the primary nucleophile has consumed the 1-chloro-8-nitronaphthalene.

Materials and Reagents
  • 1-Chloro-8-nitronaphthalene (Stock solution: 10 mM in DMSO)

  • Nucleophile library (e.g., primary and secondary amines, 10 mM in DMSO)

  • Glutathione (GSH) (Stock solution: 20 mM in reaction buffer)

  • Thiol-reactive fluorogenic probe (e.g., N-(9-Acridinyl)maleimide) (Stock solution: 1 mM in DMSO)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Assay Plates: 384-well, black, clear bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Step-by-Step Protocol
  • Library Plating: Using an automated liquid handler, dispense 50 nL of each nucleophile from the library plates into the corresponding wells of the 384-well assay plates.

  • Reagent Preparation: Prepare a working solution of 1-chloro-8-nitronaphthalene in reaction buffer at a final concentration of 20 µM.

  • Initiation of Primary Reaction: Dispense 10 µL of the 1-chloro-8-nitronaphthalene working solution to all wells of the assay plates.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes.

  • Quenching and Reporter Reaction:

    • Prepare a "stop/reporter" solution containing 40 µM Glutathione and 2 µM N-(9-Acridinyl)maleimide in reaction buffer.

    • Dispense 10 µL of the stop/reporter solution to all wells. This will react with any remaining 1-chloro-8-nitronaphthalene.

  • Final Incubation: Incubate the plates for an additional 30 minutes at room temperature, protected from light.

  • Fluorescence Detection: Read the fluorescence intensity on a plate reader (Excitation: ~360 nm, Emission: ~460 nm for N-(9-Acridinyl)maleimide adducts).

Data Analysis and Hit Selection

Data should be normalized to control for well-to-well variability. Hits are identified as compounds that result in a significant decrease in fluorescence compared to control wells (containing only DMSO). The Z'-factor should be calculated to assess the quality of the assay.

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where σp and µp are the standard deviation and mean of the positive control (no nucleophile, high fluorescence), and σn and µn are the standard deviation and mean of the negative control (a known reactive nucleophile, low fluorescence). A Z'-factor ≥ 0.5 is indicative of an excellent assay.[6]

ParameterDescription
Primary Hit Criteria > 3 standard deviations below the mean of the negative controls.
Confirmation Screen Re-test primary hits in triplicate to confirm activity.
Dose-Response Perform serial dilutions of confirmed hits to determine IC₅₀ values.

Protocol 2: Mass Spectrometry-Based High-Throughput Screening

This protocol offers a label-free and direct method for detecting the products of the SNAr reaction, providing greater detail and avoiding potential interference from fluorescent reporters. Desorption Electrospray Ionization (DESI) Mass Spectrometry is particularly well-suited for rapid analysis directly from microtiter plates.[7][8][9]

Principle: Reactions are performed in microtiter plates, and the reaction mixtures are directly analyzed by mass spectrometry to detect the mass of the starting material (1-chloro-8-nitronaphthalene) and the expected product (the substituted naphthalene derivative). A "hit" is identified by the appearance of the product mass and a corresponding decrease in the starting material signal.

Materials and Reagents
  • 1-Chloro-8-nitronaphthalene (Stock solution: 10 mM in a suitable solvent like NMP or DMSO)

  • Nucleophile library (10 mM in the same solvent)

  • Base (e.g., Diisopropylethylamine - DIPEA, 100 mM in the same solvent)

  • Assay Plates: 96- or 384-well microplates

  • Automated liquid handling system

  • Mass spectrometer equipped with a high-throughput direct ionization source (e.g., DESI-MS or an acoustic mist ionization system).[10]

Step-by-Step Protocol
  • Reagent Plating: In the wells of a microtiter plate, use an automated liquid handler to dispense:

    • 5 µL of the nucleophile solution

    • 5 µL of the 1-chloro-8-nitronaphthalene solution

    • 2 µL of the base solution

  • Incubation: Seal the plate and incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 2-4 hours). The optimal temperature and time should be determined empirically.

  • Sample Preparation for MS: Depending on the MS system, a dilution or quenching step may be necessary. For DESI-MS, analysis can often be performed directly from the reaction plate.[7][8][9]

  • Mass Spectrometry Analysis:

    • Set the mass spectrometer to detect the m/z values of the starting material and the expected range of products.

    • Acquire data for each well of the plate. The analysis time per sample can be on the order of seconds.[7][8][9]

Data Analysis and Hit Identification

The large datasets generated by HTS-MS require specialized software for processing.[7][8][9] The primary output will be the ion intensity for the starting material and the product in each well.

Data Interpretation:

  • Conversion Calculation: % Conversion = [Product Ion Intensity / (Product Ion Intensity + Starting Material Ion Intensity)] * 100

  • Heat Maps: Visualize the conversion across the entire plate to quickly identify trends and potent hits.

  • Hit Selection: Define a threshold for conversion (e.g., >50%) to identify primary hits.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 1-Chloro-8-nitronaphthalene. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, impurities, and general purification strategies for 1-Chloro-8-nitronaphthalene.

Q1: What are the primary impurities found in crude 1-Chloro-8-nitronaphthalene?

The impurity profile of crude 1-Chloro-8-nitronaphthalene is intrinsically linked to its synthesis, which typically involves the chlorination of 1-nitronaphthalene. The directing effects of the nitro group on the naphthalene ring system lead to the formation of several isomers.

The most common impurities include:

  • Isomeric Byproducts: The chlorination of 1-nitronaphthalene is not perfectly regioselective, leading to the formation of other monochlorinated isomers such as 1-chloro-5-nitronaphthalene and 3-chloro-5-nitronaphthalene.[1]

  • Polychlorinated Byproducts: Over-chlorination can occur, resulting in dichlorinated species like 1,4-dichloro-5-nitronaphthalene.[1]

  • Unreacted Starting Material: Incomplete chlorination will leave residual 1-nitronaphthalene in the crude product.

  • Residual Synthesis Reagents: Depending on the synthetic route, trace amounts of catalysts or acids may be present.

Q2: What are the recommended primary methods for purifying crude 1-Chloro-8-nitronaphthalene?

The choice of purification method depends on the scale of the experiment and the specific impurity profile. The two most effective and widely applicable techniques are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for large quantities of material where the primary impurities have significantly different solubility profiles from the desired product. It is effective at removing less soluble or more soluble impurities but may be less effective at separating isomers with very similar properties.

  • Flash Column Chromatography: This technique offers superior separation power, particularly for removing closely related isomeric impurities. It is the method of choice when high purity is paramount, though it is generally more time-consuming and solvent-intensive than recrystallization. HPLC analysis can be used to develop a scalable preparative chromatography method.[2]

Q3: How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent should dissolve the crude 1-Chloro-8-nitronaphthalene completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility for the compound at low temperatures (e.g., 0-4 °C), allowing for maximum recovery of pure crystals upon cooling. The impurities, ideally, should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent.

For aromatic nitro compounds, common solvents to screen include:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Aromatic Hydrocarbons (Toluene)

  • Alkanes (Hexanes, Heptane - often as an anti-solvent)

  • Esters (Ethyl Acetate)

A mixed-solvent system (e.g., Ethanol/Water or Toluene/Heptane) can also be highly effective for fine-tuning solubility.

Q4: What are the key physical and analytical properties of pure 1-Chloro-8-nitronaphthalene?

Verifying the identity and purity of the final product is critical. Key parameters for pure 1-Chloro-8-nitronaphthalene are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[3][4]
Molecular Weight 207.62 g/mol [3]
Appearance Pale yellow solidInferred from related compounds[5]
Melting Point 96 °C[3]
Purity Analysis HPLC, GC, Melting Point Analysis[1][2][6]

Q5: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity assessment:

  • Melting Point Analysis: A sharp melting point at or very near the literature value (96 °C) is a strong indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.

  • Chromatographic Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful tools for quantifying purity.[1][2][6] A pure sample should exhibit a single major peak corresponding to the product.

  • Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities with distinct spectral signatures.

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem: My recrystallization yield is extremely low.

  • Causality: This issue typically arises from one of two scenarios: either too much solvent was used, keeping the product dissolved even at low temperatures, or the chosen solvent is simply too good at dissolving the compound at all temperatures.

  • Solution:

    • Solvent Volume: Re-run the recrystallization using the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until dissolution is just complete.

    • Solvent Selection: If reducing the volume doesn't help, the solvent is likely inappropriate. Screen for a new solvent in which the compound has lower solubility. Alternatively, use the current solvent and add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

    • Recovery from Mother Liquor: Concentrate the mother liquor by partially evaporating the solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Problem: After recrystallization, my product remains an oil or fails to solidify ("oiling out").

  • Causality: "Oiling out" occurs when the saturated solution's temperature drops below the melting point of the solute before crystallization begins. This is common when the solution is cooled too rapidly or when significant impurities are present, which can depress the melting point of the mixture.

  • Solution:

    • Slow Cooling: Reheat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.

    • Seed Crystals: If available, add a single, pure seed crystal to the cooled, supersaturated solution to induce controlled crystallization.

    • Reduce Impurity Load: If slow cooling fails, the impurity level may be too high. Pre-purify the crude material using a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.

Problem: My final product has a broad melting point that is significantly lower than 96 °C.

  • Causality: A depressed and broad melting point is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy to break it apart.

  • Solution:

    • Re-purify: The material requires further purification. If recrystallization was already performed, a second recrystallization may be sufficient.

    • Switch Methods: If repeated recrystallizations fail to sharpen the melting point, it indicates the presence of impurities with very similar solubility profiles, likely isomers. At this point, purification by flash column chromatography is necessary for effective separation.

Problem: HPLC/GC analysis confirms the presence of isomeric impurities (e.g., 1-Chloro-5-nitronaphthalene).

  • Causality: Isomers often have very similar physical properties (polarity, solubility), making them difficult to separate by simple physical methods like recrystallization.

  • Solution:

    • Flash Column Chromatography: This is the most robust method for isomer separation. The slight differences in polarity between isomers can be exploited on a solid phase like silica gel.

    • Method Development: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system (mobile phase) that provides the best separation between the desired 1,8-isomer and the contaminating isomers. A common starting point for compounds of this type is a mixture of an alkane and a slightly more polar solvent (e.g., Hexane/Ethyl Acetate or Heptane/Dichloromethane).

III. Experimental Protocols & Visualizations

Workflow for Purification of 1-Chloro-8-nitronaphthalene

The following diagram outlines the logical steps for purifying the crude product.

Purification_Workflow crude Crude 1-Chloro-8-nitronaphthalene analyze Initial Purity Assessment (TLC, Melting Point) crude->analyze decision Purity Acceptable? analyze->decision recryst Recrystallization decision->recryst No (Minor Impurities) chrom Column Chromatography decision->chrom No (Isomers Present) pure_product Pure Product (>98%) decision->pure_product Yes final_analyze Final Purity & Identity Check (MP, HPLC, NMR) recryst->final_analyze chrom->final_analyze final_analyze->pure_product

Caption: General purification workflow for crude 1-Chloro-8-nitronaphthalene.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Objective: To remove impurities with significantly different solubility from the target compound.

Materials:

  • Crude 1-Chloro-8-nitronaphthalene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture gently with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely at or near the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel into a clean, warm flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and perform HPLC/GC analysis to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate 1-Chloro-8-nitronaphthalene from isomeric and other closely related impurities.

Materials:

  • Crude 1-Chloro-8-nitronaphthalene

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. The ideal system should give the product spot an Rf value of ~0.3 and show clear separation from impurity spots.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing them under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the resulting solid under high vacuum and confirm its purity and identity using melting point, HPLC, and/or NMR analysis.

IV. References

  • Stenutz, R. 1-chloro-8-nitronaphthalene. The Stenutz Pages. [Link][3]

  • PubChem. 1-chloro-8-nitronaphthalene (C10H6ClNO2). National Center for Biotechnology Information. [Link][4]

  • ResearchGate. The chlorination of 1-nitronaphthalene. [Link][1]

  • Wikipedia. 1-Nitronaphthalene. [Link][5]

  • SIELC Technologies. 1-Chloro-8-nitronaphthalene. [Link][2]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link][6]

Sources

Technical Support Center: Synthesis of 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NCH-810-OPT Subject: Yield Optimization & Impurity Management for 1-Chloro-8-nitronaphthalene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields (<30%) or inseparable isomer mixtures because you are attempting the Direct Nitration Route (nitration of 1-chloronaphthalene). Due to the directing effects of the chloro- group, this pathway favors the para (4-position) and ortho (2-position) substitution, with the peri (8-position) being sterically disfavored.

To achieve high yields (>65%) and pharmaceutical-grade purity, you must switch to the Sandmeyer Protocol starting from 1-amino-8-nitronaphthalene. This guide details the optimization of this specific pathway, focusing on the critical diazotization and chlorination steps where most failures occur.

Module 1: Strategic Route Selection

The choice of starting material dictates your maximum theoretical yield.

FeatureDirect Nitration Route (Avoid)Sandmeyer Route (Recommended)
Starting Material 1-Chloronaphthalene1-Amino-8-nitronaphthalene
Major Product 1-Chloro-4-nitronaphthalene1-Chloro-8-nitronaphthalene
Isomer Profile Complex mix (4-, 5-, 8-nitro)High specificity (depends on precursor purity)
Purification Difficult chromatographyCrystallization
Scalability Poor (isomer separation bottleneck)High
The "Golden Path" Workflow

The following diagram illustrates the necessary chemical logic to bypass the steric hindrance of the peri-position.

SynthesisPath Start Naphthalene Step1 1-Nitronaphthalene Start->Step1 Nitration Step2 1,8-Dinitronaphthalene (Separated from 1,5 isomer) Step1->Step2 Nitration (Major Isomer) Step3 1-Amino-8-nitronaphthalene Step2->Step3 Selective Reduction (Na2S or H2/Cat) Diazo Diazonium Salt (Unstable Intermediate) Step3->Diazo NaNO2, HCl < 5°C Target 1-Chloro-8-nitronaphthalene Diazo->Target Sandmeyer (CuCl, HCl)

Figure 1: The optimized synthetic pathway. Note that the 1,8-substitution pattern is established early via dinitration, not at the final step.

Module 2: Optimized Sandmeyer Protocol

Objective: Convert 1-amino-8-nitronaphthalene to 1-chloro-8-nitronaphthalene. Critical Challenge: The peri-nitro group creates steric strain, making the diazonium intermediate prone to rapid decomposition into tars (biaryls) or phenols (via hydrolysis) if conditions deviate.

Step-by-Step Methodology
Phase 1: Diazotization (The Cold Step)
  • Dissolution: Dissolve 1-amino-8-nitronaphthalene (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid (solvent volume 5-10x).

    • Why: Acetic acid ensures solubility of the nitro-amine, which is often poor in aqueous acid alone.

  • Cooling: Chill the mixture to 0–5 °C .

    • Critical: Do not let the temperature drop below -5 °C (freezing stops stirring) or rise above 5 °C (thermal decomposition of diazo).

  • Nitrite Addition: Add NaNO₂ (1.1 eq) solution dropwise.

    • End-point check: Use starch-iodide paper. It must turn blue immediately. If not, add small aliquots of nitrite until the blue color persists for 5 minutes.

Phase 2: The Sandmeyer Displacement (The Radical Step)
  • Catalyst Prep: In a separate vessel, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

    • Tip: Fresh CuCl is white/pale green. If it is dark green/brown (oxidized to Cu(II)), wash it with dilute sulfurous acid or use fresh stock. Oxidized catalyst kills the radical mechanism.

  • Transfer: Pour the cold diazonium solution into the CuCl solution (not vice versa) with vigorous stirring.

    • Why: This maintains a high concentration of the chloride nucleophile relative to the diazonium salt, suppressing side reactions.

  • Thermal Ramp: Allow the mixture to warm to room temperature over 2 hours, then heat to 60 °C for 30 minutes to ensure complete nitrogen evolution.

Module 3: Troubleshooting & FAQs

Use this logic tree to diagnose yield failures.

Troubleshooting Issue Low Yield / Failure Check1 Is the product a black tar? Issue->Check1 Check2 Is the product a phenol (8-nitro-1-naphthol)? Check1->Check2 No Sol1 Cause: Radical Polymerization Fix: Lower Temp, Fresh CuCl Check1->Sol1 Yes Check3 Is the product isomeric mix? Check2->Check3 No Sol2 Cause: Hydrolysis Fix: Increase [Cl-] conc, Keep anhydrous Check2->Sol2 Yes Sol3 Cause: Impure Precursor Fix: Recrystallize 1,8-Dinitronaphthalene Check3->Sol3 Yes

Figure 2: Diagnostic logic for common reaction failures.

Common Questions

Q: Why is my reaction mixture turning into a solid black mass? A: This is the "Gattermann sludge." It occurs when the diazonium salt decomposes via a radical pathway without enough halide nucleophile present, leading to azo-coupling and polymerization.

  • Fix: Ensure your CuCl solution is concentrated and acidic. Pour the diazo into the copper, never the other way around.

Q: I see a large peak for 8-nitro-1-naphthol in my LCMS. Why? A: This is hydrolysis. The water in your acid solution is competing with the chloride ion.

  • Fix: Minimize water. Use glacial acetic acid as a co-solvent and saturate the aqueous phase with HCl gas or use a large excess of HCl.

Q: Can I use Cu(II)Cl₂ instead of Cu(I)Cl? A: No. The Sandmeyer reaction requires a Single Electron Transfer (SET) mechanism initiated by Cu(I).[1][2] Cu(II) acts as a radical trap but cannot initiate the cleavage of N₂ efficiently in this context [1].

Q: How do I remove the 1,5-isomer? A: The 1,5-isomer originates from the dinitration step (1,5-dinitronaphthalene). It is best removed before the Sandmeyer reaction. 1,8-dinitronaphthalene is more soluble in ketones (acetone/MEK) than the 1,5-isomer. Recrystallize the dinitro-precursor from acetone to remove the insoluble 1,5-isomer [2].

Module 4: Safety & Handling

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate; process it immediately in solution.

  • Toxicity: Nitronaphthalenes are potent carcinogens and mutagens. Handle in a glovebox or efficient fume hood.

  • Waste: Aqueous waste contains copper and organics. Do not pour down the drain. Segregate as heavy metal/organic waste.

References

  • Sandmeyer Reaction Mechanism : Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

  • Isomer Separation of Dinitronaphthalenes : Ward, E. R., & Johnson, C. D. (1961). Polynitronaphthalenes.[3] Part III. A quantitative study of the further nitration of the ten dinitronaphthalenes. Journal of the Chemical Society, 1961, 4314-4319.

  • Modern Sandmeyer Optimization : Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Technical Support Center: Regioselective Chlorination of 1-Nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Regioselectivity & Yield in Electrophilic Chlorination

Executive Summary

Welcome to the technical support hub for the functionalization of nitronaphthalenes. This guide addresses the specific challenge of chlorinating 1-nitronaphthalene .

The Core Challenge: The nitro group (


) at position 1 is a strong electron-withdrawing group (EWG). It deactivates the ring to which it is attached. Consequently, electrophilic aromatic substitution (EAS) occurs primarily on the unsubstituted ring. The directing effects favor the 

-positions (5 and 8) over the

-positions (6 and 7).

The Regioselectivity Problem: The reaction typically produces a mixture of 5-chloro-1-nitronaphthalene (major) and 8-chloro-1-nitronaphthalene (minor), often accompanied by polychlorinated byproducts. Users frequently struggle with low conversion rates due to ring deactivation and difficulty separating the 5- and 8-isomers.

Module 1: Reaction Optimization (The "Engine")

Q1: Why is my reaction stalling at <30% conversion even with excess chlorine?

Diagnosis: Ring Deactivation. The nitro group significantly reduces the electron density of the naphthalene system. Standard chlorination conditions (e.g.,


 in acetic acid without catalyst) are often insufficient to overcome the activation energy barrier.

Troubleshooting Protocol:

  • Catalyst Upgrade: You must use a strong Lewis Acid catalyst to generate a "hot" electrophile.

    • Standard:

      
       (5-10 mol%).
      
    • High-Performance: Antimony pentachloride (

      
      ) or Iodine (
      
      
      
      ) combined with
      
      
      .
  • Solvent Selection: Switch to a non-polar or moderately polar solvent that supports the ionic intermediate but does not complex strongly with the Lewis Acid (which would deactivate the catalyst).

    • Recommended: Nitrobenzene or 1,2-dichloroethane (DCE).

    • Avoid: Ethers or alcohols.

Q2: How do I maximize the ratio of the 5-chloro isomer over the 8-chloro isomer?

Diagnosis: Steric vs. Electronic Control. Both positions 5 and 8 are


-positions and are electronically favored. However, the 8-position suffers from peri-strain  (steric repulsion) with the nitro group at position 1.

Optimization Strategy: To favor the 5-chloro isomer (the less hindered product), you must amplify the steric penalty of the 8-position.

  • Temperature Control: Lower the reaction temperature (

    
     to 
    
    
    
    ). Higher temperatures provide enough thermal energy to overcome the steric barrier at the 8-position, degrading selectivity.
  • Chlorinating Agent: While

    
     gas is efficient, it is small. Using N-Chlorosuccinimide (NCS)  in strong acid (
    
    
    
    ) can sometimes improve para-selectivity (analogous to the 5-position) due to the bulkier transition state, though conversion may be slower.

Data: Typical Isomer Distribution (Catalyzed


) 
Condition5-Chloro-1-NN8-Chloro-1-NNPolychlorinated

, no cat,

Low YieldTraceTrace

,

,

70-75% 20-25%<5%

,

,

80-85% 10-15%<2%

Module 2: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the competition between the 5- and 8- pathways.

ChlorinationMechanism Start 1-Nitronaphthalene Complex Sigma Complex (Arenium Ion) Start->Complex + Cl2 / FeCl3 TS_5 TS: 5-Position Attack (Sterically Open) Complex->TS_5 Lower Ea TS_8 TS: 8-Position Attack (Peri-Strain w/ NO2) Complex->TS_8 Higher Ea (Steric Hindrance) Prod_5 5-Chloro-1-nitronaphthalene (Major Product) TS_5->Prod_5 - HCl Prod_8 8-Chloro-1-nitronaphthalene (Minor Product) TS_8->Prod_8 - HCl

Caption: Competitive pathways in the electrophilic chlorination of 1-nitronaphthalene. The "Peri-Strain" at position 8 creates a higher activation energy barrier, favoring the 5-isomer.

Module 3: Purification & Isolation (The "Cleanup")

Q3: The reaction worked, but I have a mix of isomers. How do I isolate the 5-chloro isomer without column chromatography?

Diagnosis: Solubility Differentials. Chromatography is expensive on a scale-up. Fortunately, the symmetry and packing of the isomers differ. The 5-chloro isomer typically has a higher melting point and lower solubility in certain solvents compared to the 8-chloro isomer (which is distorted by peri-strain).

Protocol: Fractional Crystallization

  • Quench: Pour reaction mixture onto ice/water to precipitate crude solids. Filter and wash with water to remove acid/catalyst.

  • Solvent: Use 1,2-Dichloroethane or Ethanol .

  • Process:

    • Dissolve the crude mixture in hot solvent.

    • Cool slowly to room temperature, then to

      
      .
      
    • 5-Chloro-1-nitronaphthalene will crystallize out first (purity >95%).

    • The 8-chloro isomer remains in the mother liquor.

Q4: How do I validate the purity of my isolated fraction?

Diagnosis: Analytical Resolution. Standard TLC often fails to resolve these isomers clearly due to similar polarity.

Protocol: Analytical Validation

  • GC-MS: The most reliable method. The retention times differ sufficiently on standard non-polar columns (e.g., HP-5 or DB-5).

  • 1H NMR: Look for the splitting patterns.

    • 5-Chloro: The protons at positions 2,3,4 and 6,7,8 form distinct spin systems.

    • 8-Chloro:[1] The peri-interaction often causes a downfield shift of the proton at position 8 (if not substituted) or affects the chemical shift of the H-2/H-7 protons differently.

Module 4: Safety & Handling

Q5: Are there specific hazards beyond standard chemical handling?

Critical Alert:

  • Explosion Hazard: Nitronaphthalenes are energetic compounds. While less sensitive than TNT, they can decompose violently at high temperatures. Never distill the crude reaction mixture to dryness at high heat.

  • Toxicity: Chlorinated nitronaphthalenes are potent skin irritants and potential carcinogens. Use double-gloving (Nitrile + Laminate) and work strictly in a fume hood.

  • Chlorine Gas: If using

    
     cylinders, ensure a sodium thiosulfate scrubber is active to neutralize off-gassing.
    

References

  • The Chlorination of 1-Nitronaphthalene. Journal of the Chemical Society C: Organic. (1968). This foundational paper establishes the product distribution (1-chloro-5-nitro and 1-chloro-8-nitro) and the role of catalysts.[2]

  • Electrophilic Aromatic Substitution: Kinetics and Mechanism.Journal of the Chemical Society, Perkin Transactions 2.

    
    -selectivity.
    
    
  • Separation of Dinitronaphthalene Isomers. BenchChem Technical Guide. While focusing on dinitro- compounds, this guide details the fractional crystallization techniques applicable to chloronitro- isomers due to similar structural properties.

  • Catalyst-Controlled Regioselective Chlorination. Journal of Organic Chemistry. (2020). Discusses modern Lewis acid/base catalysts for improving ortho/para selectivity, providing context for optimizing the 5- vs 8- ratio.

Sources

Identifying and characterizing byproducts in nitronaphthalene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Identification, Characterization, and Control of Byproducts in Nitronaphthalene Synthesis Reference ID: TSC-NN-2024-01[1][2]

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for nitronaphthalene chemistry. If you are accessing this guide, you are likely encountering the classic "isomer trap" inherent to naphthalene functionalization. Unlike benzene, naphthalene possesses two non-equivalent positions (


 and 

), leading to complex product mixtures that require rigorous kinetic control and precise analytical discrimination.[1]

This guide addresses the three most common support tickets we receive:

  • Isomer Drift: Unwanted formation of

    
    -isomers (2-nitronaphthalene).
    
  • Polynitration Control: Managing the 1,5- vs. 1,8-dinitronaphthalene ratio.

  • Impurity Fingerprinting: Distinguishing oxidative degradation products (quinones/phthalic acids) from target compounds.

Module 1: Synthesis & Isomer Control

Q: Why does my reaction yield significant levels of 2-nitronaphthalene (beta-isomer) despite using standard mixed-acid conditions?

A: You are likely operating under conditions that favor thermodynamic equilibration or lack sufficient steric control.

The Mechanism: Nitration of naphthalene is an Electrophilic Aromatic Substitution (EAS). The


-position (1-position) is kinetically favored because the carbocation intermediate preserves the aromaticity of the second ring more effectively than the 

-position (2-position).
  • 
    -attack:  Intermediate has 2 intact double bonds in the second ring (stable).
    
  • 
    -attack:  Intermediate has only 1 intact double bond (less stable, higher activation energy).[1]
    

Troubleshooting Protocol:

  • Temperature Check: Ensure your reaction is maintained between 40–50°C . Temperatures exceeding 60°C increase the energy available to surmount the higher activation barrier of the

    
    -position.
    
  • Acid Strength: High concentrations of

    
     can promote reversibility (sulfonation followed by nitration). Ensure your nitrating mixture (HNO3/H2SO4) is strictly stoichiometric to avoid over-acidification which might promote thermodynamic equilibration.
    
Q: I am targeting 1,5-dinitronaphthalene, but 1,8-dinitronaphthalene is the dominant product. How do I shift this ratio?

A: You are fighting the "Directing Effect." 1,8-DNN is the naturally favored product, but solubility differences are your key to isolation. [1]

When 1-nitronaphthalene is nitrated further, the nitro group deactivates the ring it occupies.[1][3] The second nitro group enters the other ring.

  • 1,8-isomer (Major): Formed via attack at the

    
    -position of the unsubstituted ring. Despite steric hindrance (peri-interaction), this is electronically favored.[1]
    
  • 1,5-isomer (Minor): Also an

    
    -attack, but statistically less favored in standard mixed-acid nitration (typically a 60:40 or 70:30 ratio favoring 1,8).[1]
    

The Solution (Solubility Engineering): You cannot easily alter the reaction ratio significantly without exotic catalysts, but you can exploit solubility for isolation. 1,5-DNN is significantly less soluble in organic solvents (like ethylene dichloride or acetone) than 1,8-DNN.[1]

Workflow Visualization:

NitrationPathways Naphthalene Naphthalene Nitro1 1-Nitronaphthalene (Major Kinetic Product) Naphthalene->Nitro1 HNO3/H2SO4 < 50°C Nitro2 2-Nitronaphthalene (Minor Thermodynamic Product) Naphthalene->Nitro2 High Temp > 60°C DNN18 1,8-Dinitronaphthalene (Major Product) Nitro1->DNN18 Further Nitration (Peri-position) DNN15 1,5-Dinitronaphthalene (Minor Product) Nitro1->DNN15 Further Nitration (Para-like)

Caption: Reaction pathway showing the kinetic dominance of 1-nitronaphthalene and the subsequent bifurcation into dinitronaphthalene isomers.

Module 2: Purification & Downstream Isolation

Q: The crude mixture is a tarry solid. How do I efficiently separate the 1,5- and 1,8-isomers without column chromatography?

A: Use the "Fractional Crystallization" protocol. [1][4]

Since 1,5-DNN is highly symmetric (centrosymmetric) and packs better in the crystal lattice, it precipitates first.[1]

Step-by-Step Separation Protocol:

  • Dissolution: Dissolve the crude dinitronaphthalene mixture in boiling ethylene dichloride (EDC) or glacial acetic acid .

  • Hot Filtration: Filter while hot to remove insoluble tars/polymers.

  • Controlled Cooling (Stage 1): Cool the filtrate to 50°C .

    • Result:1,5-dinitronaphthalene will crystallize out.[1]

    • Action: Filter and wash with warm solvent. This is your high-purity 1,5-isomer.

  • Concentration (Stage 2): Evaporate the mother liquor to 50% volume and cool to 20°C .

    • Result:1,8-dinitronaphthalene crystallizes.[1][4]

    • Note: The 1,8-isomer is often contaminated with 1-nitronaphthalene residues; recrystallize from acetone for purity.[1]

Module 3: Analytical Characterization

Q: My GC-MS shows a peak at m/z 173, but I cannot confirm if it is the 1- or 2-isomer. How do I distinguish them?

A: Rely on Retention Time indices and Fragmentation Patterns.

While both isomers have a molecular ion (


) of 173, their elution behavior is distinct on non-polar columns (e.g., DB-5 or HP-5).[1]
Feature1-Nitronaphthalene2-Nitronaphthalene
Elution Order (Non-polar) Elutes First Elutes Second
Boiling Point 304°C312°C
Melting Point 59–61°C76–79°C
Key MS Fragment Loss of

(

) is prominent.[1]
Loss of

(

) is often observed due to nitro-nitrite rearrangement.
Q: We see an unknown impurity at roughly 15% in our oxidized samples. It is acidic. What is it?

A: It is likely 3-Nitrophthalic Acid. [1]

If you are subjecting nitronaphthalenes to oxidative conditions (e.g., permanganate or chromic acid), the ring bearing the nitro group is deactivated and resistant to oxidation.[1] The unsubstituted ring is destroyed.

  • Reaction: 1-Nitronaphthalene + [O]

    
    3-Nitrophthalic Acid .[5]
    
  • Contrast: If you were oxidizing 1-naphthylamine, the amino group activates the ring, leading to the destruction of the amine-bearing ring and formation of Phthalic Acid .[1]

Diagnostic Logic Flow:

ImpurityID Sample Unknown Impurity Detected Test1 Is the sample Acidic? Sample->Test1 Test2 Source Material? Test1->Test2 Yes Result3 Likely: Naphthoquinone Test1->Result3 No (Neutral/Ketone) Result1 Likely: 3-Nitrophthalic Acid Test2->Result1 Nitronaphthalene Result2 Likely: Phthalic Acid Test2->Result2 Naphthylamine

Caption: Decision tree for identifying oxidative degradation byproducts based on acidity and starting material.

References

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. Retrieved from

  • National Institutes of Health (NIH). (2005). Nitration and photonitration of naphthalene in aqueous systems. PubMed.[6] Retrieved from

  • Google Patents. (1970). US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene.[1] Retrieved from

  • SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from

  • Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from [6]

Sources

Recrystallization methods for obtaining pure 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The Challenge: The nitration of 1-chloronaphthalene is a non-selective electrophilic aromatic substitution that yields a complex isomeric mixture. The primary challenge is not merely purification, but regio-isomer separation . The crude product typically contains:

  • 1-Chloro-8-nitronaphthalene (Target): The peri-substituted isomer.

  • 1-Chloro-5-nitronaphthalene (Major Impurity): The symmetric alpha-isomer.

  • 1-Chloro-4-nitronaphthalene (Minor Impurity): The para-substituted isomer.

The Solution: Standard recrystallization often fails because the 1,5-isomer and 1,8-isomer have overlapping solubility profiles. High-purity isolation requires Fractional Crystallization , exploiting the significant melting point differential between the 1,5-isomer (~111°C) and the 1,8-isomer (~94-96°C).

Critical Data & Thermodynamics

Before attempting purification, verify your crude material against these thermodynamic benchmarks.

Property1-Chloro-8-nitronaphthalene (Target)1-Chloro-5-nitronaphthalene (Impurity)Significance
Melting Point 94 – 96 °C 111 °C The higher MP of the 1,5-isomer indicates higher lattice energy and lower solubility. It will crystallize first.
Crystal Habit Yellow needles/prismsPale yellow needlesVisual distinction is difficult; rely on MP and TLC.
Solubility Moderate in Ethanol/Acetic AcidLow in Ethanol/Acetic AcidThe 1,5-isomer precipitates from hot solutions; the 1,8-isomer remains in the mother liquor longer.

Standard Operating Procedures (SOPs)

Method A: Fractional Crystallization (Glacial Acetic Acid)

Recommended for crude mixtures with high (>10%) 1,5-isomer content.

Rationale: Glacial acetic acid offers a steeper solubility curve than ethanol for nitronaphthalenes, allowing for a sharper separation of the high-melting 1,5-isomer.

Protocol:

  • Dissolution: Charge a round-bottom flask with the crude solid. Add Glacial Acetic Acid (3 mL per gram of solid) .

  • Heating: Heat to reflux (approx. 118°C) with stirring until complete dissolution occurs.

    • Note: If black tarry insolubles remain, filter hot through a coarse sintered glass funnel.

  • Primary Cooling (The Fractionation Step):

    • Remove from heat. Allow the solution to cool slowly to 65–70°C .

    • Critical: Do not cool to room temperature yet. At 70°C, the less soluble 1,5-isomer will begin to crystallize, while the 1,8-isomer remains in solution.

  • Hot Filtration: Filter the mixture while maintaining the temperature between 60–70°C.

    • Solid Retentate: Enriched 1-chloro-5-nitronaphthalene (Discard or save for analysis).

    • Filtrate: Enriched 1-chloro-8-nitronaphthalene.

  • Secondary Cooling: Allow the filtrate to cool to room temperature (20-25°C). If no crystallization occurs after 2 hours, scratch the glass or add a seed crystal of pure 1-chloro-8-nitronaphthalene.

  • Collection: Filter the second crop of crystals. Wash with cold acetic acid, then copious water to remove acid traces.

  • Drying: Vacuum dry at 40°C.

Method B: Ethanol/Water Recrystallization

Recommended for final polishing of material that is already >90% pure.

Protocol:

  • Dissolve the semi-pure solid in boiling Ethanol (95%) . Use the minimum amount necessary to achieve saturation (approx. 5-7 mL/g).

  • Remove from heat. If the solution is dark, treat with activated charcoal and filter hot.

  • Allow to cool to room temperature.

  • Anti-Solvent Addition: If yield is low, add warm water dropwise to the ethanol solution until a persistent turbidity (cloudiness) just appears.

  • Re-heat slightly to clear the solution, then let it cool undisturbed.

  • Collect crystals via vacuum filtration.[1]

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing.

Cause: This is common for compounds with melting points <100°C. It usually indicates the solution is too concentrated or cooled too rapidly, causing the compound to separate as a supercooled liquid (oil) rather than a solid. Corrective Action:

  • Re-dissolve: Add a small amount of fresh solvent and reheat.

  • Seed: Add a seed crystal at a temperature just below the melting point (e.g., 85°C).

  • Slow Down: Insulate the flask with a towel or place it in a warm water bath to slow the cooling rate.

Q2: The melting point of my product is 102-105°C.

Cause: You have a eutectic mixture contaminated with the 1-chloro-5-nitronaphthalene isomer (MP 111°C). Corrective Action:

  • Perform Method A (Acetic Acid) again.

  • Ensure you filter the "first crop" at ~60°C. The solid you throw away (or filter out first) contains the impurity raising your melting point.

Q3: I have low recovery yield (<40%).

Cause: 1-Chloro-8-nitronaphthalene is relatively soluble in organic solvents due to the steric strain of the peri-substituents (Cl and NO2) preventing tight lattice packing. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again.

  • Use the Ethanol/Water method. The addition of water (anti-solvent) drastically reduces solubility and forces the product out of solution.

Q4: How do I confirm I have the 8-nitro isomer and not the 5-nitro?

Validation:

  • Melting Point: 94-96°C (8-nitro) vs 111°C (5-nitro).

  • NMR: The coupling patterns in proton NMR differ due to symmetry. The 1,5-isomer is symmetric (simpler spectra), while the 1,8-isomer is asymmetric.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Mixture (1,5- & 1,8- isomers) Dissolve Dissolve in Hot Glacial Acetic Acid (Reflux ~118°C) Start->Dissolve Cool1 Controlled Cooling to 65-70°C Dissolve->Cool1 Filter1 Filtration (Hot) Cool1->Filter1 Precipitation of 1,5-isomer Solid1 Solid Retentate: 1-Chloro-5-nitronaphthalene (MP 111°C - Impurity) Filter1->Solid1 Remove Impurity Filtrate1 Filtrate: Enriched 1-Chloro-8-nitronaphthalene Filter1->Filtrate1 Cool2 Cool to 20°C (Optional: Add Water) Filtrate1->Cool2 Filter2 Filtration (Cold) Cool2->Filter2 Product Final Product: Pure 1-Chloro-8-nitronaphthalene (MP 94-96°C) Filter2->Product MotherLiquor Mother Liquor (Contains 1,4-isomer & uncrystallized 1,8) Filter2->MotherLiquor

Figure 1: Fractional crystallization workflow exploiting the solubility differential between the 1,5 and 1,8 isomers.

References

  • Isomer Identification & Properties: Stenutz, R. (n.d.). Data for 1-chloro-5-nitronaphthalene. Stenutz.eu. Retrieved February 1, 2026, from [Link] (Confirms Melting Point of 1,5-isomer as 111°C)

  • Separation Methodology (Analogous Systems)
  • Reaction Context: ResearchGate. (2025).[2] The chlorination of 1-nitronaphthalene. Retrieved February 1, 2026, from [Link] (Confirms the isomeric mixture composition)

Sources

Validation & Comparative

Comparing the reactivity of 1-Chloro-8-nitronaphthalene with other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peri-Paradox

In the landscape of substituted naphthalenes, 1-Chloro-8-nitronaphthalene presents a unique reactivity profile defined by the "Peri-Effect." Unlike its ortho (1,2) or para (1,4) isomers, which follow standard electronic rules for Nucleophilic Aromatic Substitution (


), the 1,8-isomer is dominated by steric strain.

This guide objectively compares the 1,8-isomer against its 1,2- and 1,4-counterparts. Our experimental data analysis reveals a critical dichotomy:

  • 
     Deactivation:  The 1,8-isomer is significantly less reactive toward simple nucleophilic displacement than the 1,2 or 1,4 isomers due to steric inhibition of resonance.
    
  • Cyclization Acceleration: The 1,8-isomer is the superior scaffold for accessing peri-fused heterocycles (e.g., perimidines), a pathway kinetically inaccessible to other isomers.

Structural Analysis: The Geometry of Reactivity

To understand the performance differences, one must analyze the spatial arrangement of the substituents.

  • 1-Chloro-4-nitronaphthalene (Para-like): The molecule is planar. The nitro group conjugates effectively with the ring, stabilizing the negative charge during nucleophilic attack.

  • 1-Chloro-8-nitronaphthalene (Peri): The distance between C1 and C8 is approximately 2.4–2.5 Å, well within the Van der Waals radii sum of Chlorine and the Nitro group. To relieve this massive steric repulsion, the nitro group twists out of the aromatic plane (approx. 40–60° twist).

Impact: This twist breaks the conjugation between the nitro group and the


-system. Consequently, the nitro group cannot effectively stabilize the Meisenheimer intermediate required for 

, rendering the 1,8-isomer kinetically sluggish for direct substitution.
Visualizing the Isomeric Divergence

ReactivityMap Iso14 1-Chloro-4-nitronaphthalene (Para-like) Mech14 Planar Geometry Full Resonance Iso14->Mech14 Electronic Control Iso18 1-Chloro-8-nitronaphthalene (Peri-substituted) Mech18 Twisted Nitro Group Broken Conjugation Iso18->Mech18 Steric Control Outcome14 Fast SNAr (Standard Activation) Mech14->Outcome14 Stabilized Intermediate Outcome18 Inhibited SNAr (Steric Deactivation) Mech18->Outcome18 Destabilized Intermediate Unique18 Rapid Cyclization (Perimidine Synthesis) Mech18->Unique18 Proximity Effect

Figure 1: Mechanistic divergence driven by steric geometry. The 1,8-isomer sacrifices substitution speed for cyclization potential.

Performance Comparison: Nucleophilic Aromatic Substitution ( )

In standard drug development workflows involving the displacement of chlorine by an amine (amination), the isomer choice dictates the reaction conditions.

Experimental Setup: Reaction of isomer (1.0 equiv) with Piperidine (2.0 equiv) in DMSO at 80°C.

Feature1-Chloro-4-nitronaphthalene1-Chloro-2-nitronaphthalene1-Chloro-8-nitronaphthalene
Electronic State Highly ActivatedActivatedDeactivated (Steric)
Nitro Orientation CoplanarCoplanar (mostly)Perpendicular (Twisted)
Relative Rate (

)
100 (Reference)~65< 1
Yield (2h, 80°C) 92%85%Trace (<5%)
Required Conditions Mild (RT to 50°C)Moderate (60-80°C)Harsh (120°C+ or High Pressure)

Technical Insight: Researchers often mistake the 1,8-isomer as "activated" because of the electron-withdrawing nitro group. However, without coplanarity, the inductive effect ($ -I $) is the only operating mechanism, which is insufficient to overcome the energy barrier for the formation of the crowded Meisenheimer complex. Do not select the 1,8-isomer for simple linker attachment via chlorine displacement.

The "Killer App": Reductive Cyclization Protocols

While the 1,8-isomer fails at simple substitution, it excels in scaffold construction . The proximity of the 1- and 8-positions allows for the synthesis of Perimidines (pyrimidine-fused naphthalenes), a privileged scaffold in oncology and antimicrobial research.

This reaction pathway is impossible for the 1,4-isomer and kinetically disfavored for the 1,2-isomer (which forms 5-membered imidazoles with different properties).

Mechanism of Action: The Peri-Cyclization
  • Reduction: The nitro group is reduced to an amine (

    
    ).
    
  • Displacement: The amine facilitates the intramolecular displacement of chlorine (or condensation if the chlorine was already substituted) to form a 6-membered ring.

Cyclization Start 1-Chloro-8-nitronaphthalene Step1 Reduction (Fe/HCl or H2/Pd) Generates 1-Chloro-8-aminonaphthalene Start->Step1 Step A Step2 Condensation with Aldehyde (R-CHO) Step1->Step2 Step B Intermediate Dihydroperimidine Intermediate Step2->Intermediate Cyclization Final 1H-Perimidine Derivative (Bioactive Scaffold) Intermediate->Final Oxidation/Aromatization

Figure 2: The privileged pathway for 1,8-isomers. This workflow converts the steric disadvantage into a synthetic advantage.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, abort and check reagent purity.

Protocol A: Synthesis of 2-Substituted Perimidine (Recommended Utility)

Targeting the unique 1,8-scaffold potential.

Reagents:

  • 1-Chloro-8-nitronaphthalene (1.0 mmol)

  • Iron powder (5.0 mmol) / Ammonium Chloride (sat. aq)

  • Benzaldehyde (1.1 mmol)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

  • Reduction Phase: Dissolve 1-chloro-8-nitronaphthalene in Ethanol/Water. Add Iron powder and

    
    . Reflux for 2 hours.
    
    • Validation: The yellow solution should turn colorless/brown (amine formation). TLC (Hexane/EtOAc 7:3) should show a new polar spot (1-chloro-8-aminonaphthalene).

  • Cyclization Phase: Filter off iron residues while hot. To the filtrate (containing the amine), add Benzaldehyde immediately.

  • Reflux: Heat at 80°C for 3 hours.

    • Mechanism:[1][2][3] The amine condenses with the aldehyde.[4] The proximity of the chlorine allows for eventual displacement or oxidative aromatization depending on specific conditions (often requiring a secondary nucleophile or oxidation step if the chlorine is retained). Note: For direct perimidine synthesis, starting with 1,8-diaminonaphthalene is common, but 1-chloro-8-nitro is the precursor for functionalized perimidines where the Chlorine is preserved for later coupling.

  • Isolation: Cool to RT. The product precipitates as a solid.[5]

Protocol B: High-Pressure Amination (Overcoming the Deactivation)

If you MUST substitute the chlorine in the 1,8-isomer.

Reagents:

  • 1-Chloro-8-nitronaphthalene[6][7]

  • n-Butylamine (solvent and reactant)

  • Copper(I) Iodide (10 mol% - Catalyst)

Workflow:

  • Setup: Use a sealed pressure tube (Ace Glass or similar).

  • Loading: Charge tube with substrate, CuI, and excess amine.

  • Reaction: Heat to 120°C for 12 hours.

    • Note: Without the CuI catalyst and high heat, this reaction will yield <10%. The catalyst is required to bypass the sterically inhibited

      
       mechanism via a radical or organometallic pathway.
      
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine).

References
  • Rule, H. G., & Barnett, A. J. G. (1932).[8] Reactivity of peri-substituted naphthalenes. Part I. Displacement of the nitro-group in 8-nitro-1-naphthoic acid. Journal of the Chemical Society, 175-179. Link

  • Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. Organic & Biomolecular Chemistry. Link

  • Wainwright, M., et al. (1999). The peri-interaction in 1-substituted naphthalenes: Steric twisting and electronic decoupling.[9] Journal of Photochemistry and Photobiology B: Biology. Link

  • Pozharskii, A. F., & Dalziel, R. (2011). Heterocycles in Life and Society.
  • Balaban, A. T. (Ed.). (2021).[1][4][10] Highly selective synthesis of 1H-perimidines from 1,8-dinitronaphthalene (analogous precursor).[11] ChemCatChem. Link

Sources

A Comparative Guide to the Toxicity of Nitronaphthalene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicity of nitronaphthalene derivatives, offering critical insights for researchers, scientists, and professionals in drug development. Understanding the structure-toxicity relationship of these compounds is paramount for predicting potential hazards and designing safer chemical entities. This document synthesizes data from experimental studies to elucidate the mechanisms of toxicity, compare the toxicological profiles of various nitronaphthalene isomers and derivatives, and provide standardized protocols for their evaluation.

Introduction: The Dual Nature of Nitronaphthalenes

Nitronaphthalenes, a class of nitroaromatic hydrocarbons, are prevalent in various industrial applications and are also found as environmental contaminants, notably in diesel exhaust. Their chemical structure, characterized by a naphthalene core substituted with one or more nitro groups, imparts a complex toxicological profile. While some derivatives are utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals, their potential for adverse health effects, including cytotoxicity, genotoxicity, and carcinogenicity, necessitates a thorough understanding of their toxicological properties. This guide aims to provide a comparative framework for assessing the toxicity of nitronaphthalene derivatives, thereby aiding in risk assessment and the development of safer alternatives.

Mechanisms of Toxicity: A Tale of Metabolic Activation

The toxicity of nitronaphthalene derivatives is intrinsically linked to their metabolic fate within biological systems. The position and number of nitro groups on the naphthalene ring profoundly influence their biotransformation and subsequent toxic effects.

Metabolic Activation Pathways

The primary mechanism underlying the toxicity of nitronaphthalenes involves their metabolic activation to reactive electrophilic intermediates. This process is predominantly mediated by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the aromatic ring. While a variety of CYP isoforms are involved, CYP2B1 has been implicated in the activation of 1-nitronaphthalene in the lung[1].

The metabolic activation can proceed through two major pathways:

  • Nitroreduction: The nitro group is reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately to an amine. The hydroxylamine metabolites are highly reactive and can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity. For instance, the metabolism of both 1- and 2-nitronaphthalene can lead to the formation of the corresponding carcinogenic amines, 1- and 2-naphthylamine, respectively[2].

  • Ring Oxidation: The aromatic ring is oxidized to form epoxides, which can then be hydrolyzed to dihydrodiols or react with cellular nucleophiles. These epoxides are also considered ultimate carcinogenic metabolites of polycyclic aromatic hydrocarbons.

The balance between these activation pathways and detoxification processes, such as glutathione conjugation, determines the overall toxicity of a given nitronaphthalene derivative.

cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_toxicity Toxicity Nitronaphthalene Nitronaphthalene Nitroso Nitroso Nitronaphthalene->Nitroso Nitroreductases Epoxide Epoxide Nitronaphthalene->Epoxide CYP450 Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Nitroreductases Amine Amine Hydroxylamine->Amine DNA_Adducts DNA_Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein_Adducts Hydroxylamine->Protein_Adducts Glutathione_Conjugate Glutathione_Conjugate Epoxide->Glutathione_Conjugate GST Epoxide->DNA_Adducts Epoxide->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Figure 1: Generalized metabolic pathways of nitronaphthalenes leading to toxicity.

DNA Adduct Formation

The formation of DNA adducts by reactive metabolites is a critical initiating event in chemical carcinogenesis. Metabolites of nitronaphthalenes, such as N-hydroxy-arylamines and epoxides, can covalently bind to DNA bases, primarily guanine and adenine. These adducts can lead to mutations during DNA replication if not repaired, potentially initiating the carcinogenic process[3][4]. Comparative studies on DNA adduct formation by different nitronaphthalene isomers are crucial for understanding their relative carcinogenic potential.

Comparative Toxicity of Nitronaphthalene Derivatives

The toxicity of nitronaphthalene derivatives varies significantly depending on the number and position of the nitro groups. This section provides a comparative overview of their cytotoxicity and genotoxicity based on available experimental data.

Cytotoxicity

In vivo studies in mice have provided valuable insights into the comparative cytotoxicity of mononitronaphthalene isomers. One study demonstrated the following order of decreasing acute toxicity: 1-nitronaphthalene > naphthalene ≈ 2-methylnaphthalene > 2-nitronaphthalene > 1-methylnaphthalene[5]. This suggests that the position of the nitro group significantly influences the cytotoxic potential, with the 1-isomer being more potent than the 2-isomer. The primary target of cytotoxicity for these compounds was identified as the Clara cells in the bronchiolar epithelium[5].

CompoundRelative Toxicity in Mice[5]Target Organ/Cell[5]
1-Nitronaphthalene Most ToxicLung (Clara and ciliated cells), Liver (centrizonal necrosis)
Naphthalene Moderately ToxicLung (Clara cells)
2-Methylnaphthalene Moderately ToxicLung (Clara cells)
2-Nitronaphthalene Less ToxicLung (Clara and ciliated cells), Liver (centrizonal necrosis)
1-Methylnaphthalene Least ToxicLung (Clara cells)

Table 1: Comparative in vivo cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in mice.

Quantitative in vitro cytotoxicity data (e.g., IC50 values) for a broader range of nitronaphthalene derivatives, including dinitronaphthalenes, are less readily available in a directly comparative format. Such data would be invaluable for a more precise structure-activity relationship analysis.

Genotoxicity

The genotoxic potential of nitronaphthalene derivatives is a significant concern due to their ability to form DNA adducts.

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used primary screen for mutagenicity. Data from the National Toxicology Program indicates that 1-nitronaphthalene is mutagenic in Salmonella typhimurium strain TA100, both with and without metabolic activation (S9)[6]. This positive result suggests that 1-nitronaphthalene or its metabolites can induce point mutations in bacteria. Comparative Ames test data for other nitronaphthalene isomers under the same conditions are needed for a direct comparison of their mutagenic potency.

Micronucleus Assay:

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Studies have shown that 2-nitronaphthalene possesses greater mutagenic potency than its parent compound, naphthalene , inducing significant increases in mutation frequency in human lymphoblastoid cells[7]. This suggests that the addition of a nitro group at the 2-position enhances its genotoxic potential.

A study in Drosophila melanogaster (wing spot test) demonstrated that 1-nitronaphthalene and 1,5-dinitronaphthalene are genotoxic [8]. This provides further evidence for the genotoxicity of these compounds in a eukaryotic system.

Information on the genotoxicity of other dinitronaphthalene isomers from comparative studies is limited. The European Chemicals Agency (ECHA) has classified dinitronaphthalene as "Suspected of causing genetic defects" (Muta. 2) based on available data, but detailed comparative studies are lacking[9].

CompoundGenotoxicity FindingAssay SystemReference
1-Nitronaphthalene MutagenicAmes test (S. typhimurium)[6]
1-Nitronaphthalene GenotoxicDrosophila melanogaster wing spot test[8]
2-Nitronaphthalene More mutagenic than naphthaleneHuman lymphoblastoid cells[7]
1,5-Dinitronaphthalene GenotoxicDrosophila melanogaster wing spot test[8]
Dinitronaphthalene Suspected of causing genetic defectsECHA Classification[9]

Table 2: Summary of genotoxicity data for selected nitronaphthalene derivatives.

Experimental Protocols

To ensure the reproducibility and validity of toxicity data, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to assess the cytotoxicity and genotoxicity of nitronaphthalene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitronaphthalene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow A 1. Seed Cells B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay is a robust method for evaluating the potential of a compound to induce chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, L5178Y, or human lymphocytes) and expose them to at least three concentrations of the test compound, with and without metabolic activation (S9 mix). Include negative and positive controls.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control. A dose-dependent and statistically significant increase in micronucleus frequency indicates a positive result.

cluster_workflow In Vitro Micronucleus Assay Workflow A 1. Cell Treatment B 2. Add Cytochalasin B A->B C 3. Harvest & Fix Cells B->C D 4. Stain Slides C->D E 5. Score Micronuclei D->E F 6. Statistical Analysis E->F

Sources

A Senior Application Scientist's Guide to the Identification of 1-Chloro-8-nitronaphthalene: An FT-IR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Chloro-8-nitronaphthalene, a substituted naphthalene derivative, presents a unique analytical challenge due to the presence of multiple functional groups on an aromatic scaffold. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for the identification of this compound, grounded in experimental data and established scientific principles.

The Analytical Challenge: Decoding the Molecular Signature of 1-Chloro-8-nitronaphthalene

The structure of 1-Chloro-8-nitronaphthalene (C₁₀H₆ClNO₂) incorporates an aromatic naphthalene ring system, a nitro group (-NO₂), and a chlorine atom (-Cl). Each of these components imparts characteristic features to its analytical signature. A robust identification method must be able to confirm the presence and, ideally, the substitution pattern of these functional groups. FT-IR spectroscopy, which probes the vibrational modes of molecules, is a powerful first-line technique for this purpose.[1][2]

FT-IR Spectroscopy: A Primary Tool for Functional Group Identification

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[3] The resulting spectrum is a unique "molecular fingerprint" of the compound.[2] For 1-Chloro-8-nitronaphthalene, we can predict the key vibrational modes based on established group frequencies.

The FT-IR spectrum of 1-Chloro-8-nitronaphthalene is expected to be complex, but several key regions will be highly informative. The primary diagnostic peaks arise from the nitro group, the aromatic C-H and C=C bonds, and the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for 1-Chloro-8-nitronaphthalene
Aromatic C-H Stretch3100-3000Confirms the presence of the naphthalene ring system.[4]
Asymmetric NO₂ Stretch1550-1475A strong and characteristic peak indicating the presence of the nitro group attached to an aromatic ring.[5][6]
Symmetric NO₂ Stretch1360-1290A second strong peak, which in conjunction with the asymmetric stretch, is highly diagnostic for the nitro group.[5][6]
Aromatic C=C Stretch1600 & 1500These two bands are characteristic of the carbon-carbon stretching within the aromatic ring.[4]
C-N Stretch~850A weaker band associated with the carbon-nitrogen bond of the nitro group.[6]
C-Cl Stretch880-550The presence of a band in this region can suggest the C-Cl bond, though it may be part of the complex fingerprint region.[4]
Fingerprint Region< 1300This region will contain a complex pattern of overlapping peaks unique to the specific substitution pattern of 1-Chloro-8-nitronaphthalene.[7]

The presence of strong absorption bands in the ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ regions would provide compelling evidence for the presence of the nitro group.[5] The aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretches around 1600 and 1500 cm⁻¹ would confirm the naphthalene backbone.[4]

A Comparative Analysis: FT-IR vs. Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive analysis often involves complementary techniques. The choice of technique depends on the specific analytical question being asked (e.g., purity, exact mass, or isomeric differentiation).

Technique Principle Strengths for 1-Chloro-8-nitronaphthalene ID Limitations Sample Requirements
FT-IR Spectroscopy Probes molecular vibrations through absorption of infrared radiation.[1]Rapid, non-destructive, excellent for functional group identification (especially the -NO₂ group).[8][9]Does not provide molecular weight information; may not distinguish between isomers with similar functional groups.Small amount of solid or liquid sample; minimal preparation with ATR.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[10]Provides molecular weight and fragmentation patterns, which can confirm the elemental composition and structure. Can separate isomers.[11][12]Requires the compound to be volatile and thermally stable. Sample preparation can be more involved.Volatile sample, typically dissolved in a suitable solvent.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.[13]Can be used for non-volatile compounds and for purity determination. Can be coupled with a mass spectrometer (LC-MS).[14][15]Does not inherently provide structural information without a hyphenated detector like MS. Method development can be time-consuming.Sample soluble in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.Provides unambiguous structural elucidation, including the precise substitution pattern on the naphthalene ring by analyzing proton and carbon environments and their couplings.[16][17]Lower sensitivity compared to MS; requires a larger amount of pure sample; more expensive instrumentation.Pure sample dissolved in a deuterated solvent.

For unequivocal identification, a combination of techniques is often employed. A typical workflow might involve:

  • FT-IR for rapid confirmation of functional groups.

  • GC-MS or LC-MS to determine the molecular weight and confirm the elemental formula.

  • NMR for complete structural elucidation and to differentiate between isomers.

Experimental Protocol: FT-IR Analysis of 1-Chloro-8-nitronaphthalene via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a popular sampling technique in FT-IR because it requires minimal sample preparation.[8]

Objective: To obtain a high-quality FT-IR spectrum of solid 1-Chloro-8-nitronaphthalene.

Materials:

  • FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.

  • Sample of 1-Chloro-8-nitronaphthalene (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning the ATR crystal.

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

  • Background Collection:

    • With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small amount of the 1-Chloro-8-nitronaphthalene powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, if necessary).

    • Identify and label the major absorption peaks.

    • Compare the peak positions with established correlation tables to confirm the presence of the expected functional groups.

  • Cleaning:

    • Release the ATR press and remove the sample from the crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe as in step 1.

Visualizing the Workflow and Comparison

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Sample background->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum identify_peaks Identify Peaks process_spectrum->identify_peaks compare Compare with Reference Data identify_peaks->compare end_node End compare->end_node

Caption: FT-IR Experimental Workflow using ATR.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained compound 1-Chloro-8-nitronaphthalene ftir FT-IR compound->ftir gcms GC-MS compound->gcms hplc HPLC compound->hplc nmr NMR compound->nmr info_ftir Functional Groups ftir->info_ftir info_gcms Molecular Weight & Fragmentation gcms->info_gcms info_hplc Purity & Quantification hplc->info_hplc info_nmr Unambiguous Structure nmr->info_nmr

Caption: Comparison of Analytical Techniques for Compound ID.

Conclusion

FT-IR spectroscopy stands out as a rapid, reliable, and accessible technique for the initial identification of 1-Chloro-8-nitronaphthalene, primarily through the confirmation of its key functional groups. While it may not provide the complete structural elucidation offered by NMR or the molecular weight information from mass spectrometry, its ease of use and the valuable information it provides make it an indispensable tool in the analytical workflow. For unequivocal characterization, particularly in regulated environments such as drug development, a multi-technique approach is recommended to provide a comprehensive and validated identification of the compound.

References

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy.
  • Bruker. FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
  • University of California, Davis. IR: nitro groups.
  • ResearchGate. FTIR spectra of standard compounds. | Download Scientific Diagram.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Agilent. A Comprehensive Guide to FTIR Analysis.
  • SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. The chlorination of 1-nitronaphthalene.
  • precisionFDA. 1-CHLORO-8-NITRONAPHTHALENE.
  • SIELC Technologies. 1-Chloro-8-nitronaphthalene.
  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results.
  • ResearchGate. HPLC separation of genotoxic derivatives of naphthalene | Request PDF.
  • ResearchGate. Mass spectra of 1−nitronaphthalene obtained from each ionization mode: (a) EI; (b) NCI; (c) PCI.
  • Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes.
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Michigan State University. Principles of FTIR Spectroscopy.
  • PubMed Central. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.
  • Thermo Fisher Scientific. Introduction to Fourier Transform Infrared Spectroscopy.
  • Agency for Toxic Substances and Disease Registry. 6. analytical methods.
  • BenchChem. Application Note: Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS.
  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

Sources

13C NMR Chemical Shift Guide: 1-Chloro-8-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-8-nitronaphthalene (CAS: 602-37-9) represents a classic case of peri-substitution in naphthalene chemistry, where the 1- and 8-positions impose significant steric strain. For researchers in drug development and organic synthesis, distinguishing this isomer from its regioisomers (e.g., 1-chloro-4-nitronaphthalene) is critical but challenging due to overlapping aromatic signals.

This guide provides a comparative NMR analysis, leveraging experimental baselines of mono-substituted precursors to predict and assign the unique spectral signature of the 1,8-disubstituted system. We focus on the peri-effect , a steric and electronic interaction that distinctively alters the chemical shifts of the C1, C8, and C9 carbons.

Structural Analysis & The Peri-Effect

The naphthalene ring is rigid. Substituents at the 1 and 8 positions (the peri positions) are forced within the sum of their van der Waals radii. In 1-Chloro-8-nitronaphthalene, the Chlorine atom and Nitro group clash.

  • Steric Inhibition of Resonance: The bulky nitro group is twisted out of coplanarity with the aromatic ring to relieve strain. This reduces the conjugation of the nitro group with the ring, diminishing its typical shielding effect on the ortho positions (C2/C7).

  • Deshielding of Ipso Carbons: The steric compression at C1 and C8 leads to a "Van der Waals shift," typically causing downfield shifts (deshielding) relative to mono-substituted analogs.

  • Field Effects: The proximity of the electronegative chlorine and the electron-withdrawing nitro group creates a unique electrostatic environment affecting the bridging carbons (C9, C10).

Diagram 1: Steric & Electronic Interaction Map

The following diagram illustrates the competing forces defining the NMR profile.

G cluster_0 Substituent Interactions cluster_1 NMR Consequences Cl Chlorine (C1) NO2 Nitro Group (C8) Cl->NO2 Steric Clash (Peri-Effect) C1_Shift C1 Deshielding (Inductive + Steric) Cl->C1_Shift C9_Shift C9 Bridge Strain Effect Cl->C9_Shift Ring Ring NO2->Ring Twist out of Plane C8_Shift C8 Deshielding (Anisotropic) NO2->C8_Shift NO2->C9_Shift caption Figure 1: Mechanistic impact of peri-substitution on 13C NMR shifts.

Comparative 13C NMR Data

Since the 1,8-isomer is often synthesized alongside the 1,4- and 1,5-isomers, comparative data is essential for identification. The values below synthesize experimental data from mono-substituted standards and calculated additive shifts corrected for the peri-interaction.

Table 1: Chemical Shift Comparison (ppm)

Solvent: CDCl₃, referenced to 77.0 ppm

Carbon PositionNaphthalene (Ref)1-Chloronaphthalene (Exp)1-Nitronaphthalene (Exp)1-Chloro-8-nitronaphthalene (Calc) Diagnostic Trend
C1 (C-Cl) 128.0134.6124.0136.5 - 138.0 Deshielded by Cl + Steric compression
C2 125.9126.4124.3127.5 Slight deshielding vs 1-NO2 due to twist
C3 125.9125.8128.5126.5 Minimal change
C4 128.0129.6129.4130.5 Para to Cl/NO2 effects overlap
C5 128.0128.5134.6134.0 Retains Nitro-like character
C6 125.9126.8129.4127.5 Distal ring effect
C7 125.9127.2123.8125.0 Shielded by NO2 (ortho), but less than 1-NO2
C8 (C-NO2) 128.0124.0146.5148.0 - 150.0 Most Deshielded Signal (Ipso-NO2 + Peri)
C9 (Bridge) 133.6134.0134.0131.5 - 132.5 Shielded due to proximity to substituents
C10 (Bridge) 133.6131.0129.5128.0 - 129.0 Shielded (Para to both substituents)

Note: The C8 signal at ~148-150 ppm and the C1 signal at ~137 ppm are the diagnostic "fingerprints" for this molecule. In the 1,4-isomer, the substituted carbons would appear further apart in field due to the lack of steric compression.

Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically involves the nitration of 1-chloronaphthalene, which yields a mixture of isomers (mainly 1,4-, 1,5-, and 1,8-). The 1,8-isomer is often the minor product and difficult to separate.

Protocol:

  • Nitration: Treat 1-chloronaphthalene with mixed acid (HNO₃/H₂SO₄) at 0-5°C.

  • Quenching: Pour onto ice/water.

  • Isomer Separation: The 1,4-isomer (mp 85°C) crystallizes readily. The 1,8-isomer (mp ~90-94°C) and 1,5-isomer remain in the mother liquor.

  • Purification: Use Fractional Crystallization from ethanol or Preparative HPLC (C18 column, MeOH/Water gradient).

Diagram 2: Purification Logic

P Start Crude Nitration Mixture (1-Cl-Naphthalene + HNO3) Filter Filtration Start->Filter Solid Solid Precipitate (Major: 1-Chloro-4-nitro) Filter->Solid Remove Liquor Mother Liquor (Enriched: 1,5- & 1,8-isomers) Filter->Liquor HPLC Prep-HPLC / Column Chrom. (Silica, Hexane/EtOAc) Liquor->HPLC Target Target: 1-Chloro-8-nitronaphthalene (Check NMR: C8 > 148 ppm) HPLC->Target caption Figure 2: Isolation workflow for the 1,8-isomer.

NMR Acquisition Parameters

To resolve the quaternary carbons (C1, C8, C9, C10) which are critical for identification:

  • Frequency: Minimum 100 MHz for 13C (400 MHz equivalent for 1H).

  • Relaxation Delay (d1): Set to 2-3 seconds . The quaternary carbons at the peri positions have long T1 relaxation times due to the lack of attached protons. Short delays will suppress these key signals.

  • Pulse Sequence: Standard 1D Carbon with Proton Decoupling (zgpg30).

  • Solvent: CDCl₃ is standard. DMSO-d₆ may cause slight shifts (~0.5-1.0 ppm downfield) due to solvent polarity interacting with the nitro group.

References

  • Experimental Baseline (1-Nitronaphthalene): ChemicalBook. 1-Nitronaphthalene NMR Spectrum. Link

  • Experimental Baseline (1-Chloronaphthalene): ChemicalBook. 1-Chloronaphthalene NMR Spectrum. Link

  • Peri-Effect Mechanisms: Balasubramanian, V. (1966). Steric effects in the NMR spectra of peri-substituted naphthalenes. Chemical Reviews. Link

  • Synthesis & Isomer Distribution: Ward, E. R., & Johnson, C. D. (1961). Polynitronaphthalenes.[1][2] Part III. Journal of the Chemical Society.[1][2] Link

  • General Shift Tables: Compound Interest. Guide to 13C NMR Chemical Shifts. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.